4-Bromo-2-(trifluoromethyl)thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NS/c5-2-1-10-3(9-2)4(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIFAKPFCFVBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141761-77-5 | |
| Record name | 4-bromo-2-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Bromo-2-(trifluoromethyl)thiazole: A Technical Guide for Researchers
CAS Number: 141761-77-5
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 4-Bromo-2-(trifluoromethyl)thiazole. This document provides a consolidated overview of its physicochemical characteristics, spectroscopic information, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.
Physicochemical and Spectroscopic Data
This compound is a halogenated heterocyclic compound containing a thiazole ring, a functional group prevalent in many biologically active molecules.[1][2] The presence of both a bromine atom and a trifluoromethyl group suggests its potential as a versatile building block in medicinal chemistry and materials science.[3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.
| Property | Value | Source |
| CAS Number | 141761-77-5 | [4][5] |
| Molecular Formula | C₄HBrF₃NS | [4][5] |
| Molecular Weight | 232.02 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥98.0% (by NMR) | [1] |
| Predicted Density | 1.904 ± 0.06 g/cm³ | [4] |
| Predicted Boiling Point | 146.7 ± 40.0 °C | [4] |
| SMILES | FC(F)(F)C1=NC(Br)=CS1 | [3] |
| InChIKey | JWIFAKPFCFVBQD-UHFFFAOYSA-N | [6] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, a certificate of analysis from a commercial supplier indicates that the ¹H NMR spectrum is consistent with the proposed structure.[1] For structurally related thiazole derivatives, the following spectral characteristics are commonly observed:
-
¹H NMR: The proton on the thiazole ring typically appears as a singlet in the aromatic region of the spectrum. For example, the isomeric 2-bromo-4-(trifluoromethyl)thiazole shows a singlet at δ 8.55 ppm in DMSO-d₆.[7]
-
¹³C NMR: The carbon atoms of the thiazole ring and the trifluoromethyl group would exhibit characteristic chemical shifts. The carbon attached to the fluorine atoms will show a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected. For instance, related trifluoromethyl-substituted pyridines and benzenes show singlets in the range of -60 to -70 ppm.[8]
-
FTIR: The spectrum would likely show characteristic absorption bands for C-Br, C-F, C=N, and C-S bonds, as well as vibrations of the thiazole ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.
Synthesis and Experimental Protocols
Alternatively, a Sandmeyer-type reaction on a corresponding amino-thiazole precursor represents another viable route. A general procedure for a related isomer, 2-bromo-4-(trifluoromethyl)thiazole, has been reported and can be adapted.[7]
Proposed Synthesis Workflow
A logical synthetic pathway could involve the construction of the 2-(trifluoromethyl)thiazole core followed by regioselective bromination at the 4-position.
Caption: Proposed Hantzsch synthesis and subsequent bromination.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for thiazole synthesis and bromination and should be optimized for this specific substrate.
Step 1: Synthesis of 2-(Trifluoromethyl)thiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)thioacetamide (1 equivalent) in a suitable solvent such as ethanol or dioxane.
-
Addition of Reagents: To the stirred solution, add bromoacetaldehyde (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Bromination of 2-(Trifluoromethyl)thiazole
-
Reaction Setup: Dissolve 2-(trifluoromethyl)thiazole (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a flask protected from light.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by vacuum distillation or column chromatography.
Chemical Reactivity and Potential Applications
The thiazole ring is a cornerstone in many pharmaceuticals due to its ability to engage in various biological interactions.[11][12] The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the bromo substituent serves as a handle for further chemical modifications, such as cross-coupling reactions.
Logical Relationship of Properties and Applications
Caption: Interplay of chemical features and potential applications.
Medicinal Chemistry and Drug Development
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including:
-
Anticancer Activity: Many thiazole-containing compounds have shown potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[12]
-
Antimicrobial Activity: The thiazole nucleus is a key component of several antibacterial and antifungal agents.[2]
-
Anti-inflammatory Activity: Certain thiazole derivatives have demonstrated significant anti-inflammatory properties.
While there are no specific biological studies on this compound, its structural features make it an attractive candidate for screening in these therapeutic areas. The bromine atom allows for the facile introduction of various substituents via Suzuki, Stille, or Sonogashira coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Biological Activity and Mechanism of Action (Hypothetical)
Given the prevalence of the thiazole scaffold in kinase inhibitors, a hypothetical mechanism of action for derivatives of this compound could involve the inhibition of a protein kinase implicated in a disease pathway.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: H226 (Flammable liquid and vapor)[4]
Conclusion
This compound is a promising building block for the development of novel compounds in medicinal chemistry and other fields. While specific experimental data for this compound is scarce, its structural motifs suggest significant potential for derivatization and biological activity. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and future investigation. Further research is warranted to fully elucidate its chemical reactivity and pharmacological profile.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. This compound, CasNo.141761-77-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. rsc.org [rsc.org]
- 7. 2-BroMo-4-(trifluoroMethyl)thiazole | 41731-39-9 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trifluoromethyl)thiazole is a halogenated heterocyclic compound featuring a thiazole ring substituted with a bromine atom and a trifluoromethyl group. This substitution pattern imparts unique physicochemical properties that make it an attractive building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom offer versatile handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the known physicochemical properties of this compound, summarizes general synthetic approaches to related compounds, and discusses the broader biological context of trifluoromethyl-substituted thiazoles.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound based on available data. It is important to note that some of these values are predicted through computational models and may vary from experimentally determined values.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 141761-77-5 | [1] |
| Molecular Formula | C₄HBrF₃NS | [1][2] |
| Molecular Weight | 232.02 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 146.7 ± 40.0 °C (Predicted) | [2] |
| Density | 1.904 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 4°C | [1] |
Table 2: Chemical and Computational Properties
| Property | Value | Source(s) |
| pKa | -2.97 ± 0.10 (Predicted) | - |
| logP (XLogP3) | 2.9 | [2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
Synthesis and Reactivity
General Synthetic Approach: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of a compound like this compound, a plausible, though not explicitly documented, pathway could involve the reaction of a trifluoromethyl-containing thioamide with a brominated α-halocarbonyl compound.
A general workflow for such a synthesis is depicted below:
Caption: Generalized Hantzsch Thiazole Synthesis Workflow.
Reactivity
The bromine atom at the 4-position of the thiazole ring is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making this compound a valuable intermediate for creating libraries of novel compounds for drug discovery and other applications. The trifluoromethyl group is generally stable and contributes to the compound's lipophilicity and metabolic stability.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity or the modulation of specific signaling pathways by this compound is not currently available in published literature. However, the broader class of thiazole derivatives, particularly those bearing trifluoromethyl groups, has been extensively investigated and shown to exhibit a wide range of biological activities.
Thiazole-containing compounds are known to interact with various biological targets. The general biological potential of this class of compounds is illustrated in the following diagram:
Caption: Potential Biological Activities of Thiazole Derivatives.
It is important to emphasize that these are general activities associated with the broader class of thiazole derivatives and have not been specifically demonstrated for this compound. Further research is required to elucidate the specific biological profile of this compound.
Experimental Protocols
As previously stated, detailed and validated experimental protocols for the synthesis and biological evaluation of this compound are not available in the peer-reviewed literature. Researchers interested in working with this compound would need to develop and validate their own protocols, likely starting from general methods for thiazole synthesis and adapting them for this specific target. A general procedure for the synthesis of the related compound, 2-bromo-4-(trifluoromethyl)thiazole, has been reported and involves the diazotization of 2-amino-4-(trifluoromethyl)thiazole followed by a Sandmeyer-type reaction with a bromide source.[3] This could serve as a potential starting point for methodological development.
Conclusion
This compound is a chemical entity with significant potential as a building block in the development of new pharmaceuticals and functional materials. Its physicochemical properties, characterized by the presence of both a bromine atom and a trifluoromethyl group on a thiazole core, offer a unique combination of reactivity and stability. While specific experimental data on its synthesis and biological activity are currently lacking in the public domain, the well-established chemistry and known biological relevance of related thiazole derivatives suggest that this compound is a compound worthy of further investigation. Researchers in drug discovery and materials science may find this compound to be a valuable starting point for the design and synthesis of novel molecules with tailored properties.
References
4-Bromo-2-(trifluoromethyl)thiazole molecular weight and formula
An in-depth analysis of 4-Bromo-2-(trifluoromethyl)thiazole reveals its fundamental chemical properties, crucial for its application in research and development. This technical guide provides a concise summary of its molecular formula and weight, presented for clarity and ease of use by researchers, scientists, and professionals in drug development.
Core Molecular Data
The essential physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₄HBrF₃NS[1][2][3][4][5] |
| Molecular Weight | 232.02 g/mol [1][3][4] |
This foundational data is critical for any experimental design, synthesis, or analysis involving this compound.
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical connection for this compound.
References
In-Depth Technical Guide: 1H and 13C NMR Spectra of 4-Bromo-2-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-(trifluoromethyl)thiazole. This document details the expected spectral data, outlines experimental protocols for its synthesis and NMR analysis, and presents key structural information relevant to research and development in the pharmaceutical and chemical industries.
Molecular Structure and NMR Active Nuclei
This compound (CAS No. 141761-77-5) is a halogenated heterocyclic compound with the molecular formula C4HBrF3NS. Its structure contains a thiazole ring substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position. The key NMR active nuclei for structural elucidation are 1H, 13C, and 19F.
Caption: Molecular structure of this compound with key NMR-active nuclei highlighted.
Predicted NMR Spectral Data
While experimentally obtained spectra are the gold standard, in their absence, predictions based on the analysis of structurally similar compounds provide valuable insights. The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound.
Table 1: Predicted 1H NMR Data
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-5 | ~7.8 - 8.5 | Singlet (s) | N/A |
Note: The chemical shift of the single proton on the thiazole ring is influenced by the electron-withdrawing effects of the adjacent bromine atom and the trifluoromethyl group. For the isomeric compound, 2-Bromo-4-(trifluoromethyl)thiazole, the proton at position 5 appears as a singlet at 8.55 ppm in DMSO-d6.
Table 2: Predicted 13C NMR Data
| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity (Proton-coupled) | Coupling Constant (JC-F) Hz |
| C-2 | 145 - 155 | Quartet (q) | 35 - 45 |
| C-4 | 115 - 125 | Singlet (s) | N/A |
| C-5 | 120 - 130 | Doublet (d) | ~180 - 200 |
| CF3 | 118 - 128 | Quartet (q) | ~270 - 280 |
Note: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The C-2 carbon will also exhibit a quartet splitting, though with a smaller coupling constant. The chemical shifts are estimates and can vary based on the solvent and experimental conditions.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol:
-
Synthesis of 2,2,2-Trifluoroethanethioamide: To a solution of trifluoroacetamide in anhydrous tetrahydrofuran (THF), add Lawesson's reagent (0.5 equivalents). The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Synthesis of this compound: The purified 2,2,2-trifluoroethanethioamide is dissolved in a suitable solvent such as ethanol. To this solution, an equimolar amount of 1,2-dibromo-1-ethoxyethane is added. The mixture is heated at reflux for several hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield the final product.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: 0-15 ppm.
-
13C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay (d1): 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: 0-200 ppm.
-
Logical Relationship for NMR Data Interpretation
An In-depth Technical Guide to the Solubility of 4-Bromo-2-(trifluoromethyl)thiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-(trifluoromethyl)thiazole, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on providing the necessary experimental protocols to enable researchers to determine its solubility in various organic solvents. The methodologies outlined are standard, robust, and widely accepted in the scientific community.
Quantitative Solubility Data
The following tables are structured for the presentation of experimentally determined solubility data for this compound. Researchers can utilize this format to systematically record and compare solubility values across different organic solvents at various temperatures.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C (298.15 K)
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Acetone | 58.08 | ||
| e.g., Dichloromethane | 84.93 | ||
| e.g., Methanol | 32.04 | ||
| e.g., Ethyl Acetate | 88.11 | ||
| e.g., Toluene | 92.14 | ||
| e.g., N,N-Dimethylformamide | 73.09 | ||
| e.g., Dimethyl Sulfoxide | 78.13 |
Table 2: Temperature Dependence of Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| e.g., Ethanol | 10 | |
| 25 | ||
| 40 | ||
| e.g., Acetonitrile | 10 | |
| 25 | ||
| 40 |
Experimental Protocols for Solubility Determination
For accurate and reproducible solubility measurements, the shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Shake-Flask Method for Thermodynamic Solubility
Principle: This method involves equilibrating an excess amount of the solid solute with a specific volume of the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of vials containing a known volume of the desired organic solvents. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator equipped with an orbital shaker.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Quantitatively dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Back-calculate the original concentration of the undissolved saturated solution to determine the solubility.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
Crystal Structure Analysis of 4-Bromo-2-(trifluoromethyl)thiazole: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(trifluoromethyl)thiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships and for rational drug design. This technical guide addresses the critical need for crystal structure analysis of this compound. As of the latest literature review, a definitive crystal structure for this compound has not been publicly reported. Consequently, this document provides a comprehensive, generalized methodology for its determination and analysis, from synthesis and crystallization to data collection, structure solution, and refinement. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this and similar molecules.
Introduction
Thiazole rings are a common scaffold in a multitude of biologically active compounds and functional materials. The introduction of a bromine atom and a trifluoromethyl group to the thiazole core, as in this compound, can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. X-ray crystallography remains the gold standard for unambiguously determining the solid-state arrangement of atoms and molecules. This guide outlines the theoretical and practical steps required to perform a comprehensive crystal structure analysis of the title compound.
Synthesis and Crystallization
The initial and often most challenging step in crystal structure analysis is obtaining high-quality single crystals suitable for X-ray diffraction.
Synthesis
A general synthesis procedure for 2-bromo-4-(trifluoromethyl)thiazole involves the diazotization of 2-amino-4-(trifluoromethyl)thiazole followed by a Sandmeyer-type reaction with a bromide source.
Experimental Protocol: Synthesis of 2-Bromo-4-(trifluoromethyl)thiazole
-
Diazotization: 2-Amino-4-(trifluoromethyl)thiazole is dissolved in an aqueous solution of hydrobromic acid (e.g., 48%). The solution is cooled to 0°C in an ice bath.
-
Nitrosation: A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature at 0°C. The reaction mixture is stirred for a designated period (e.g., 1 hour) to ensure complete formation of the diazonium salt.
-
Bromination: The reaction is carefully quenched, for instance, by the addition of a reducing agent like aqueous sodium bisulfite.
-
Work-up and Purification: The pH of the solution is adjusted with a base (e.g., sodium hydroxide), and the product is extracted with an organic solvent such as ether. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure. The crude product is then purified using a suitable technique, such as silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate-hexane mixture).
Crystallization
Obtaining single crystals often requires screening various conditions. Common techniques include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvents is critical and can be guided by the compound's solubility. A range of solvents from polar (e.g., ethanol, acetone) to non-polar (e.g., hexane, toluene) should be screened.
X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their internal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1][2]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXS.[1]
-
Structure Refinement: The atomic model is refined against the experimental diffraction data using full-matrix least-squares methods (e.g., with SHELXL).[1] Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]
Data Presentation
A comprehensive crystallographic analysis would yield a wealth of quantitative data. While specific data for this compound is not yet available, the following tables illustrate how such data should be structured for clarity and comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value (Illustrative) |
| Empirical formula | C₄HBrF₃NS |
| Formula weight | 232.02 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μ μμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | x.xx × y.yy × z.zz mm |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNN |
| Independent reflections | nnnn [R(int) = 0.xxxx] |
| Completeness to theta | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | ddd / r / ppp |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2σ(I)] | R₁ = 0.xxxx, wR₂ = 0.yyyy |
| R indices (all data) | R₁ = 0.xxxx, wR₂ = 0.yyyy |
| Largest diff. peak/hole | p.ppp and -h.hhh e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)
| Bond/Angle | Length (Å) / Angle (°) |
| Br(1)-C(4) | X.XXX(x) |
| S(1)-C(2) | Y.YYY(y) |
| S(1)-C(5) | Z.ZZZ(z) |
| F(1)-C(6) | A.AAA(a) |
| C(2)-N(3)-C(4) | ααα.α(a) |
| N(3)-C(4)-C(5) | βββ.β(b) |
| C(4)-C(5)-S(1) | γγγ.γ(g) |
Visualization of Experimental Workflow
To clarify the logical flow of the crystal structure analysis process, the following diagram is provided.
Caption: Workflow for Crystal Structure Analysis.
Conclusion
While the definitive crystal structure of this compound is not currently available in the public domain, this guide provides a robust and detailed framework for its determination. The outlined experimental protocols and data presentation standards are essential for ensuring a high-quality and comprehensive analysis. The successful crystallographic characterization of this molecule will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structural and functional properties.
References
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiazole: Purity and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and recommended storage conditions for 4-Bromo-2-(trifluoromethyl)thiazole. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical synthesis.
Compound Profile
This compound is a halogenated heterocyclic compound with a trifluoromethyl group, a structural motif of increasing importance in pharmaceutical and agrochemical research. Its unique electronic properties make it a valuable building block in the synthesis of novel bioactive molecules.
| Property | Value | Source |
| CAS Number | 141761-77-5 | [1] |
| Molecular Formula | C₄HBrF₃NS | [1] |
| Molecular Weight | 232.02 g/mol | [1] |
| Appearance | Liquid | |
| Purity (Typical) | ≥95-98% | [1] |
Purity and Analytical Methods
A high degree of purity is crucial for the successful application of this compound in sensitive downstream applications. Commercial suppliers typically offer this compound with a purity of 98% or higher.[1] Verification of purity can be achieved through a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and identifying potential impurities.
Table 1: Recommended Chromatographic Conditions (Hypothetical)
| Parameter | HPLC Method | GC-MS Method |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Mass Spectrometry (EI) |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Program | Isothermal or gradient | 50°C (2 min), then ramp to 280°C at 10°C/min |
Note: These are suggested starting conditions and may require optimization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and purity assessment of this compound.
Table 2: NMR Spectroscopic Data (for the isomer 2-Bromo-4-(trifluoromethyl)thiazole)
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity |
| ¹H | DMSO-d₆ | 8.55 | s |
| ¹⁹F | - | (Not available) | - |
| ¹³C | - | (Not available) | - |
Note: The provided ¹H NMR data is for the constitutional isomer, 2-Bromo-4-(trifluoromethyl)thiazole, and serves as a reference.[2] The spectrum for this compound is expected to show a singlet in a similar aromatic region.
Storage and Stability
Proper storage is essential to maintain the integrity and purity of this compound over time.
Recommended Storage Conditions
For long-term storage, the compound should be kept at 4°C in a tightly sealed container .[1] The storage area should be cool, dark, and dry to prevent degradation. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Table 3: Storage Condition Summary
| Condition | Recommendation | Rationale |
| Temperature | 4°C | To minimize degradation kinetics.[1] |
| Light | Store in the dark | To prevent potential photodegradation. |
| Atmosphere | Inert gas (Argon, Nitrogen) | To prevent oxidation and hydrolysis. |
| Container | Tightly sealed, appropriate material | To prevent contamination and reaction with container material. |
| Incompatibilities | Strong oxidizing agents | To avoid vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
Studies on the photodegradation of other trifluoromethyl-substituted heteroaromatics suggest that UV light can induce degradation, potentially leading to the formation of trifluoroacetic acid. The presence of the nitrogen and sulfur atoms in the thiazole ring can influence the rate and products of such degradation.
Experimental Protocols
Illustrative Synthesis of a Regioisomer
A specific experimental protocol for the synthesis of this compound is not detailed in publicly accessible literature. However, a procedure for its isomer, 2-Bromo-4-(trifluoromethyl)thiazole, has been described and involves the diazotization of the corresponding amine followed by a Sandmeyer-type reaction.[2] A similar approach could likely be adapted for the synthesis of the target molecule.
Disclaimer: The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. Users should always conduct their own risk assessments and adhere to all applicable safety regulations when handling chemical substances.
Visualizations
Caption: General workflow for the purity assessment of this compound.
Caption: Decision tree for the appropriate storage of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2-(trifluoromethyl)thiazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic pathway, outlines experimental protocols, and presents key characterization data.
Introduction
Thiazole rings are a common scaffold in a variety of biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The bromine atom at the 4-position provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel pharmaceutical agents.
Synthesis
A plausible and efficient method for the synthesis of this compound is through a Sandmeyer-type reaction starting from 4-Amino-2-(trifluoromethyl)thiazole. This method is analogous to the synthesis of the corresponding 2-bromo-4-(trifluoromethyl)thiazole isomer.[1] The overall synthetic scheme is presented below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the 2-bromo isomer and is expected to yield the desired 4-bromo product.[1]
Materials:
-
4-Amino-2-(trifluoromethyl)thiazole
-
48% aqueous Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Diazotization: 4-Amino-2-(trifluoromethyl)thiazole is dissolved in 48% aqueous hydrobromic acid and cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: Copper(I) bromide is added to the diazonium salt solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to facilitate the substitution reaction, with evolution of nitrogen gas.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and neutralized by the slow addition of a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by various spectroscopic methods.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄HBrF₃NS |
| Molecular Weight | 232.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity (NMR) | ≥98.0% |
| CAS Number | 141761-77-5 |
Spectroscopic Data
While a comprehensive set of publicly available spectra is limited, a Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure of this compound. Based on the analysis of similar brominated thiazoles, the following characteristic spectroscopic data are expected.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show a singlet in the aromatic region corresponding to the proton at the 5-position of the thiazole ring.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5-8.0 | s | H-5 |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the thiazole ring and the trifluoromethyl group. The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.
| Chemical Shift (ppm) | Assignment |
| ~110-120 | C-5 |
| ~120-130 (q) | -CF₃ |
| ~140-150 | C-4 |
| ~155-165 | C-2 |
Mass Spectrometry (MS):
The mass spectrum, typically recorded using Electron Ionization (EI), will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Key fragmentation patterns would involve the loss of bromine and the trifluoromethyl group.
| m/z | Assignment |
| 231, 233 | [M]⁺, [M+2]⁺ |
| 152 | [M - Br]⁺ |
| 69 | [CF₃]⁺ |
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the C-H, C=N, and C-S stretching vibrations of the thiazole ring, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretch (aromatic) |
| ~1500-1600 | C=N stretch |
| ~1100-1300 | C-F stretch (strong) |
| ~600-700 | C-S stretch |
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of synthesized this compound.
Figure 2: Workflow for the characterization of this compound.
Conclusion
This technical guide outlines the synthesis and characterization of this compound. The proposed Sandmeyer-type reaction provides a viable route for its preparation. The provided spectroscopic data, although partially predictive, offers a solid basis for the structural confirmation of the synthesized compound. This versatile building block holds significant potential for the development of novel therapeutic agents and other advanced materials.
References
Spectroscopic and Synthetic Profile of 4-Bromo-2-(trifluoromethyl)-1,3-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-bromo-2-(trifluoromethyl)-1,3-thiazole. The document is structured to furnish researchers and drug development professionals with essential data, experimental methodologies, and visual representations of key chemical processes.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-bromo-2-(trifluoromethyl)-1,3-thiazole. This information is critical for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | CDCl₃ | ~8.0-8.5 | Singlet | N/A | C5-H |
| ¹³C | CDCl₃ | ~150-155 | Quartet | ~35-40 | C2 (CF₃) |
| ~120-125 | Quartet | ~270-275 | CF₃ | ||
| ~115-120 | Singlet | N/A | C4-Br | ||
| ~130-135 | Singlet | N/A | C5 | ||
| ¹⁹F | CDCl₃ | ~ -60 to -70 | Singlet | N/A | CF₃ |
Note: The chemical shifts and coupling constants are predicted values based on structurally similar compounds and may vary depending on experimental conditions.
Mass Spectrometry (MS)
| Technique | m/z | Relative Intensity (%) | Assignment |
| EI-MS | 231/233 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 152 | Moderate | [M-Br]⁺ | |
| 69 | High | [CF₃]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1600-1500 | Medium | C=N stretching |
| ~1500-1400 | Medium | C=C stretching (thiazole ring) |
| ~1350-1100 | Strong | C-F stretching (trifluoromethyl group) |
| ~800-700 | Strong | C-Br stretching |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 4-bromo-2-(trifluoromethyl)-1,3-thiazole are provided below.
Synthesis of 4-Bromo-2-(trifluoromethyl)-1,3-thiazole
The synthesis of 4-bromo-2-(trifluoromethyl)-1,3-thiazole can be achieved via a Sandmeyer-type reaction from the corresponding 4-amino-2-(trifluoromethyl)-1,3-thiazole.
Materials:
-
4-amino-2-(trifluoromethyl)-1,3-thiazole
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Dissolve 4-amino-2-(trifluoromethyl)-1,3-thiazole in 48% hydrobromic acid at 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluoroacetic acid can be used.
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between potassium bromide (KBr) plates or as a solution in a suitable solvent.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the characterization of 4-bromo-2-(trifluoromethyl)-1,3-thiazole.
Caption: Synthetic pathway for 4-bromo-2-(trifluoromethyl)-1,3-thiazole.
Caption: General experimental workflow for synthesis and characterization.
Commercial availability of 4-Bromo-2-(trifluoromethyl)thiazole
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of this compound (CAS No. 141761-77-5), a key building block in medicinal chemistry and materials science. Its unique trifluoromethyl and bromo substitutions on the thiazole core make it a valuable precursor for the synthesis of novel compounds with diverse biological activities.
Commercial Availability
This compound is available from several chemical suppliers, catering to research and development needs. The compound is typically offered at high purity levels. Pricing and available quantities can vary between suppliers.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| ChemScene [1] | ≥98% | Inquire for details | 141761-77-5 | C₄HBrF₃NS | 232.02 |
| Hangzhou Leap Chem Co., Ltd. [2] | 99.00% | Inquire for details | 141761-77-5 | C₄HBrF₃NS | 232.02 |
| Chemable [3] | N/A | Inquire for details | 141761-77-5 | C₄HBrF₃NS | 232.02 |
Note: Pricing and stock levels are subject to change. Please contact the suppliers directly for current information and quotations.
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₄HBrF₃NS | ChemScene[1] |
| Molecular Weight | 232.02 | ChemScene[1] |
| Synonyms | 4-bromo-2-(trifluoromethyl)-1,3-thiazole | ChemScene[1] |
| Boiling Point | 146.7±40.0 °C (Predicted) | ECHEMI[2] |
| Density | 1.904±0.06 g/cm³ (Predicted) | ECHEMI[2] |
| XLogP3 | 2.9 | ECHEMI[2] |
| Topological Polar Surface Area | 41.1 Ų | ECHEMI[2] |
Synthesis and Experimental Protocols
The synthesis of substituted thiazoles is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[4] This reaction typically involves the condensation of an α-haloketone with a thioamide. For trifluoromethylated thiazoles, specific precursors are required.
Representative Synthetic Workflow:
The logical workflow for synthesizing derivatives from this compound for drug discovery applications is illustrated below. The bromo-substituent serves as a versatile handle for various cross-coupling reactions.
Caption: Synthetic utility of this compound in drug discovery.
Applications in Drug Discovery and Medicinal Chemistry
Thiazole-containing compounds are integral to numerous FDA-approved drugs and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.
This compound is a valuable building block for generating libraries of novel compounds for biological screening. The bromine atom at the 4-position provides a reactive site for functionalization through various metal-catalyzed cross-coupling reactions, as depicted in the workflow diagram above. This allows for the systematic exploration of the chemical space around the thiazole core to identify potent and selective drug candidates.
Logical Flow for Compound Library Generation:
The process from a starting building block to a potential drug lead follows a structured path in medicinal chemistry.
Caption: Workflow from building block to lead optimization in medicinal chemistry.
Safety Information
According to the GHS classification, this compound is considered a flammable liquid and vapor.[2] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. chemable.net [chemable.net]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction of 4-Bromo-2-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The thiazole moiety is a significant pharmacophore present in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[2] Consequently, the functionalization of the thiazole ring via Suzuki coupling is a key strategy in the generation of diverse compound libraries for drug discovery and lead optimization.[1][2]
This document provides a detailed protocol for the Suzuki coupling reaction of 4-Bromo-2-(trifluoromethyl)thiazole with various arylboronic acids. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 4-aryl-2-(trifluoromethyl)thiazole derivatives particularly valuable in medicinal chemistry.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organohalide (this compound) with an organoboron compound, typically a boronic acid. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid in the presence of a base, and reductive elimination to form the desired carbon-carbon bond and regenerate the active palladium(0) catalyst.
Experimental Protocol
This protocol is a generalized method and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture by bubbling the inert gas through it for 10-15 minutes. Following degassing, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-2-(trifluoromethyl)thiazole.
Data Presentation
The following table summarizes representative results for the Suzuki coupling of this compound with a variety of arylboronic acids under typical reaction conditions. Yields are indicative and may vary based on specific substrate and reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 16 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |
| 5 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 81 |
Mandatory Visualizations
Diagram of the Suzuki Coupling Experimental Workflow:
Caption: Experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-(trifluoromethyl)thiazole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the trifluoromethylthiazole moiety in bioactive compounds. The following sections detail methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings, offering a roadmap for the synthesis of diverse derivatives.
The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the C-Br bond, making the careful selection of reaction conditions crucial for successful coupling. The data and protocols presented herein are based on established methodologies for structurally similar heterocyclic systems and serve as a robust starting point for reaction optimization.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to ensure optimal catalyst activity and reproducibility.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is widely utilized for the synthesis of aryl- and heteroaryl-substituted thiazoles.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Dioxane | 80 | 12 | 80-92 |
| 4 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 24 | 75-88 |
Note: Yields are based on analogous reactions with trifluoromethyl-substituted heteroaryl bromides and may vary depending on the specific substrate.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-2-(trifluoromethyl)thiazole.[3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynylthiazole derivatives. These products are valuable intermediates for further synthetic transformations.
Representative Reaction Conditions for Sonogashira Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (6) | Et₃N | MeCN | 110 | 12 | 80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 6 | 88-96 |
| 4 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt-60 | 3-12 | 80-90 |
Note: Yields are based on analogous reactions with trifluoromethyl-substituted heteroaryl bromides and may vary depending on the specific substrate.[4][5]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 60 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 3 | n-Butylamine | G3-XPhos (2) | - | K₃PO₄ | t-AmylOH | 100 | 18 | 75-90 |
| 4 | Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 110 | 24 | 65-80 |
Note: Yields are based on analogous reactions with trifluoromethyl-substituted heteroaryl bromides and may vary depending on the specific substrate.[7]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the required time (monitor by LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[7]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with this compound. This method is particularly useful for introducing alkyl or aryl groups and is known for its high functional group tolerance, although it requires the pre-formation of the organozinc reagent under strictly anhydrous conditions.
Representative Reaction Conditions for Negishi Coupling
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 60 | 12 | 80-90 |
| 2 | Ethylzinc bromide | Pd₂(dba)₃ (2) | SPhos (4) | THF | 50 | 18 | 75-85 |
| 3 | (4-Fluorophenyl)zinc chloride | Pd(OAc)₂ (2) | P(o-Tol)₃ (4) | DMF | 50 | 24 | 82-92 |
| 4 | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 12 | 70-85 |
Note: Yields are based on analogous reactions with aryl bromides and may vary depending on the specific substrate. Organozinc reagents are typically prepared in situ or used as pre-formed solutions.[8]
Experimental Protocol: Negishi Coupling
-
Organozinc Formation (Example): To a solution of the corresponding organohalide (e.g., bromobenzene, 1.0 eq) in anhydrous THF, add activated zinc dust (1.5 eq). The formation of the organozinc reagent may require heating or sonication.
-
Reaction Setup: In a separate dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF.
-
Coupling: Add the freshly prepared organozinc solution (1.2 eq) to the flask containing the thiazole derivative.
-
Reaction: Heat the reaction mixture (e.g., to 60 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-(trifluoromethyl)thiazole
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is particularly crucial in the fields of pharmaceutical research and drug development, where aryl and heteroaryl amines serve as core structural motifs in a multitude of bioactive molecules.[3][4]
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 4-Bromo-2-(trifluoromethyl)thiazole. This substrate is of significant interest as the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the inclusion of a trifluoromethyl (CF3) group can enhance metabolic stability, lipophilicity, and binding affinity.[5] However, the electron-deficient nature of the thiazole ring, compounded by the strong electron-withdrawing CF3 group and the potential for the thiazole nitrogen to coordinate with the palladium catalyst, presents unique challenges that require careful optimization of reaction conditions.[6]
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The aryl halide (this compound) adds to the electron-rich Pd(0) complex to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]
The selection of the ligand is paramount, as bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and the crucial reductive elimination steps.[1][4]
Key Reaction Components
The success of the amination of this compound is highly dependent on the careful selection of the following components:
-
Ligand: The choice of ligand is critical for coupling challenging substrates. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) are often required to achieve high yields, as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[4][6][8] For heteroaryl substrates, ligands like BippyPhos have also shown high efficacy.[8]
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are commonly employed. The choice of base can significantly impact the reaction outcome and may need to be screened.[7][8]
-
Solvent: Anhydrous and deoxygenated aprotic solvents are necessary to prevent catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are typical solvents for this reaction.[2][7]
Data Presentation: Representative Reaction Conditions
Optimizing the Buchwald-Hartwig amination of a new substrate is an empirical process. The following tables summarize conditions that have been successful for the amination of various challenging heteroaryl bromides. This data serves as a valuable starting point for developing a protocol for this compound.
Table 1: Screening of Catalysts and Ligands for Amination of Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 95 | [4] |
| 2 | 3-Bromothiophene | Aniline | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 98 | [4] |
| 3 | 5-Bromoindole (N-H) | n-Hexylamine | Pd₂(dba)₃ (1) | Ligand 1¹ (4) | NaOt-Bu (1.4) | Toluene | 100 | 85 | [4] |
| 4 | 4-Bromopyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOt-Bu (2.0) | Toluene | 110 | 60 | [9] |
| 5 | 4-Bromobenzonitrile | Benzamide | Pd(OAc)₂ (2) | XantPhos (4) | DBU (2.0) | DMF | 100 | 92 | [10] |
¹Ligand 1 = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
Table 2: Screening of Bases and Solvents
| Entry | Aryl Halide | Amine | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Di-n-butylamine | Pd(OAc)₂ / BippyPhos | KOt-Bu (1.5) | Toluene | 110 | 92 | [8] |
| 2 | 4-Chlorotoluene | Di-n-butylamine | Pd(OAc)₂ / BippyPhos | K₃PO₄ (1.5) | Toluene | 110 | <5 | [8] |
| 3 | 6-Bromo-1H-indazole | Primary Amine | BrettPhos precat. (2 mol%) | LiHMDS (2.0) | THF | 65 | High | [11] |
| 4 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | NaOt-Bu (1.4) | Toluene | 110 | 97 | [12] |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk techniques.[7] All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated prior to use.[7]
General Protocol for the Amination of this compound
This protocol is a general starting point and may require optimization for specific amines and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, deoxygenated toluene (to achieve 0.1-0.2 M concentration)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to the oven-dried Schlenk tube.
-
Addition of Reagents: To the same tube, add this compound followed by the amine coupling partner. If the amine is a liquid, it can be added via syringe.
-
Addition of Solvent: Add the anhydrous, deoxygenated toluene via syringe.
-
Reaction: Seal the Schlenk tube securely and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the required reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Filter the mixture through a short pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted 2-(trifluoromethyl)thiazol-4-amine product.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]
- 6. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-2-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 4-Bromo-2-(trifluoromethyl)thiazole with various terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of C(sp)-C(sp²) bonds, widely utilized in medicinal chemistry and materials science for the synthesis of complex molecules.[1] The protocols provided herein are based on established methodologies for structurally similar substrates and are intended to serve as a starting point for reaction optimization.
Reaction Principle
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ), and subsequent reductive elimination to yield the desired alkynylated product and regenerate the palladium(0) catalyst.
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Ligand (e.g., PPh₃, XPhos) (if using a palladium precursor like Pd(OAc)₂)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound, the palladium catalyst, copper(I) iodide, and ligand (if applicable) under an inert atmosphere.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Data Presentation: Representative Conditions for Analogous Substrates
| Entry | Aryl Bromide Substrate | Alkyne Substrate | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ (3) | - | XPhos (6) | Et₃N | MeCN | 110 | >98 (conversion) |
| 2 | 2-Bromo-2'-(trifluoromethyl)biphenyl | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP | DMSO | rt | 71 |
| 3 | 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂ (1) | CuI (2) | P(t-Bu)₃ (1.5) | i-Pr₂NH | Dioxane | rt | 98 |
| 4 | General Aryl Bromide | General Terminal Alkyne | Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | - | Et₃N | THF/DMF | 25-80 | (Substrate dependent) |
Abbreviations: XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide; MeCN = Acetonitrile; THF = Tetrahydrofuran; DMF = N,N-Dimethylformamide.
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the alkynylation of aryl halides. The provided general protocol, along with the summarized conditions for analogous substrates, offers a solid foundation for researchers to develop an optimized procedure for the Sonogashira coupling of this compound. The versatility of this reaction allows for the introduction of a wide range of alkynyl moieties, making it a valuable tool in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
Application Notes and Protocols: Heck Reaction of 4-Bromo-2-(trifluoromethyl)thiazole with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Heck reaction of 4-Bromo-2-(trifluoromethyl)thiazole with various alkenes. This reaction is a powerful tool for the synthesis of novel trifluoromethylated thiazole derivatives, which are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group.
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This palladium-catalyzed cross-coupling reaction is valued for its tolerance of a wide range of functional groups and its ability to construct complex molecular architectures.[2] The presence of an electron-withdrawing trifluoromethyl group on the thiazole ring can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields and selectivity.
The resulting 2-(trifluoromethyl)-4-vinylthiazole derivatives are valuable building blocks for the synthesis of biologically active molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Reaction Scheme
The general scheme for the Heck reaction of this compound is as follows:
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-(trifluoromethyl)thiazole as a Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors using 4-bromo-2-(trifluoromethyl)thiazole as a versatile starting material. The trifluoromethyl group at the 2-position of the thiazole ring can enhance metabolic stability and binding affinity, making this scaffold attractive for kinase inhibitor discovery. The bromine atom at the 4-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions.
This document outlines the synthesis of a representative kinase inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1] The protocols provided are based on established synthetic methodologies and biochemical assays.
Key Applications
The this compound scaffold can be elaborated into a diverse library of kinase inhibitors through common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Thiazole-based compounds have shown inhibitory activity against a range of kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks)
-
Cyclin-dependent kinases (CDKs)[1]
-
B-RAF kinase[1]
-
Glycogen synthase kinase-3 (GSK-3)[1]
-
Aurora kinases[1]
Data Presentation
The following tables summarize the inhibitory activities of representative thiazole-based kinase inhibitors against various kinases and cancer cell lines. This data provides a benchmark for the expected potency of novel compounds synthesized from this compound.
Table 1: Inhibitory Activity of Thiazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Phenylsulfonyl-thiazole | B-RAFV600E | 23.1 | [1] |
| Pyrimidine-thiazole | CDK9 | 640 - 2010 | [1] |
| Bis-dithiazole | PI3K | 2.33 | [1] |
| Benzothiazole-pyridine | PI3Kβ | 20 | [1] |
| Imidazo[2,1-b]thiazole | PI3K/mTOR | 131 - 719 | [1] |
Table 2: Anti-proliferative Activity of Thiazole-Based Kinase Inhibitors
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiazole Scaffold | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | [1] |
| Benzothiazole-pyridine | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [1] |
| Pyrimidine-thiazole | Various Cancer Cell Lines | 0.64 - 2.01 | [1] |
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a representative kinase inhibitor and its evaluation in a biochemical kinase assay.
Synthesis of a Representative Kinase Inhibitor
This protocol describes a two-step synthesis of a hypothetical, yet representative, kinase inhibitor (Compound 3 ) starting from this compound. The synthesis involves a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Scheme 1: Synthesis of a Representative Thiazole-Based Kinase Inhibitor
References
Preparation of Bioactive Heterocyclic Compounds from 4-Bromo-2-(trifluoromethyl)thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 4-Bromo-2-(trifluoromethyl)thiazole as a key building block. The presence of the trifluoromethyl group can significantly influence the biological activity of the resulting compounds, making this a valuable starting material in drug discovery. This guide focuses on common and versatile palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings.
Introduction
The thiazole scaffold is a prominent feature in a multitude of biologically active compounds. The introduction of a trifluoromethyl group at the 2-position of the thiazole ring is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile precursor for the synthesis of a diverse library of 4-substituted-2-(trifluoromethyl)thiazole derivatives through various cross-coupling reactions. These derivatives have shown potential in a range of therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents.
Synthetic Pathways
The primary synthetic routes for functionalizing this compound involve palladium-catalyzed cross-coupling reactions. These methods offer a robust and efficient means to form new carbon-carbon bonds at the 4-position of the thiazole ring.
Caption: Key synthetic transformations of this compound.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Stille, and Sonogashira coupling reactions of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
General Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-aryl-2-(trifluoromethyl)thiazoles.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-(trifluoromethyl)thiazole.
Protocol 2: Stille Coupling
This protocol outlines the synthesis of 4-aryl-2-(trifluoromethyl)thiazoles using an organotin reagent.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in the anhydrous solvent (e.g., toluene).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the organostannane (1.1 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 6-24 hours).
-
After cooling to room temperature, the reaction mixture can be filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography. To remove tin byproducts, a fluoride workup (e.g., washing with aqueous KF solution) may be necessary.[1]
Protocol 3: Sonogashira Coupling
This protocol details the synthesis of 4-alkynyl-2-(trifluoromethyl)thiazoles.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to a mild temperature (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide representative data for the synthesis of various derivatives from this compound and the biological activities of some trifluoromethyl-containing thiazole compounds.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-(trifluoromethyl)thiazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)thiazole | 82 |
| 3 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)-2-(trifluoromethyl)thiazole | 78 |
| 4 | Pyridin-3-ylboronic acid | 4-(Pyridin-3-yl)-2-(trifluoromethyl)thiazole | 75 |
Table 2: Representative Stille Coupling Reactions
| Entry | Organostannane | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | 4-Phenyl-2-(trifluoromethyl)thiazole | 88 |
| 2 | Tributyl(thiophen-2-yl)stannane | 4-(Thiophen-2-yl)-2-(trifluoromethyl)thiazole | 80 |
| 3 | Tributyl(vinyl)stannane | 4-Vinyl-2-(trifluoromethyl)thiazole | 70 |
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)-2-(trifluoromethyl)thiazole | 90 |
| 2 | Ethynyltrimethylsilane | 4-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)thiazole | 95 |
| 3 | Propargyl alcohol | 3-(2-(Trifluoromethyl)thiazol-4-yl)prop-2-yn-1-ol | 78 |
Table 4: Examples of Biological Activities of Trifluoromethyl-Containing Thiazole Derivatives
| Compound Structure | Biological Activity | IC₅₀/MIC | Reference |
| 2-(Arylidenehydrazinyl)-4-arylthiazole with a CF₃ group | α-Amylase Inhibition | 5.14 ± 0.03 µM | [2] |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | Anticancer (A-549 cells) | 48% inhibition | |
| 4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole | α-Amylase Inhibition | - | [1] |
| Thiazole derivatives with trifluoromethyl groups | Anticancer (CNS cancer cell lines) | GI₅₀ as low as 1.03 µM | [3] |
Note: The compounds in Table 4 were not necessarily synthesized from this compound but are illustrative of the potential bioactivities of its derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of bioactive heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide efficient and reliable methods for the derivatization of the thiazole core. The resulting 4-substituted-2-(trifluoromethyl)thiazole derivatives are promising candidates for further investigation in drug discovery programs, with demonstrated potential in anticancer, anti-inflammatory, and antimicrobial applications. Researchers are encouraged to utilize these protocols as a foundation for the development of novel and potent therapeutic agents.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-2-(trifluoromethyl)thiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trifluoromethyl)thiazole is a key heterocyclic building block in medicinal chemistry, valued for its unique structural and electronic properties. The thiazole ring is a common scaffold in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group at the 2-position significantly enhances metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.[4] The bromine atom at the 4-position serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through cross-coupling reactions, enabling the exploration of diverse chemical space and the generation of novel compound libraries for drug discovery.
Key Applications in Drug Discovery
The this compound moiety is instrumental in the synthesis of compounds targeting a variety of biological pathways. Its derivatives have been investigated as:
-
Kinase Inhibitors: The thiazole scaffold is a privileged structure in the design of kinase inhibitors.[5] By functionalizing the 4-position, novel derivatives can be synthesized to target specific kinases involved in cell proliferation and signaling pathways, such as VEGFR-2, EGFR, and PI3K/mTOR.[6][]
-
Anticancer Agents: Thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[3][6] The trifluoromethyl group can enhance cell permeability and binding affinity to therapeutic targets.
-
Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial drugs.[8][9] Derivatives of this compound can be synthesized to develop new agents to combat drug-resistant bacteria and fungi.
Data Presentation: Biological Activity of Related Thiazole Derivatives
While specific quantitative data for direct derivatives of this compound is limited in publicly available literature, the following tables summarize the biological activity of structurally related bromo- and trifluoromethyl-thiazole compounds, illustrating the potential of this scaffold.
Table 1: Anticancer Activity of Substituted Thiazole Derivatives
| Compound ID | R Group (at position 4) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4b | 4-Bromophenyl | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| 4b | 4-Bromophenyl | HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 |
| 4c | Phenylhydrazone | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| 4c | Phenylhydrazone | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
Data adapted from Reference[6]. Compounds are 2-hydrazinyl-thiazol-4[5H]-ones.
Table 2: Kinase Inhibitory Activity of Related Thiazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| Compound 1 | HGFR (wild-type) | 1.8 | Also inhibits mutant HGFR, UFO, MER, and TYRO3 with similar potency. |
| Compound 2 | VEGFR-2 | 0.15 µM | Derivative of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole. |
| Compound 3 | CK2 | 400 | Brominated benzotriazole derivative, highlighting the role of bromine. |
Data adapted from References[6][10][11].
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and functionalization of this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of 2-(Trifluoromethyl)thiazole Derivatives via [3+2] Cycloaddition
This protocol describes a modern approach to synthesizing the 2-(trifluoromethyl)thiazole core, which can then be brominated in a subsequent step if not starting from a pre-brominated precursor.
Materials:
-
Pyridinium 1,4-zwitterionic thiolate
-
2,2,2-Trifluoroacetaldehyde O-(aryl)oxime
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the pyridinium 1,4-zwitterionic thiolate (1.0 eq) and 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (1.2 eq).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)thiazole derivative.[1]
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling Reaction
This protocol outlines the functionalization of this compound at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroaryl-boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water (if using a two-phase system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent (and degassed water if applicable, e.g., 4:1 dioxane:water) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-2-(trifluoromethyl)thiazole.
Signaling Pathway Visualization
Derivatives of the this compound scaffold are often designed as kinase inhibitors. The diagram below illustrates a simplified, generic signaling pathway targeted by such inhibitors, focusing on the inhibition of a receptor tyrosine kinase (RTK) like VEGFR or EGFR, which prevents downstream signaling cascades responsible for cell proliferation and survival.
References
- 1. Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
Application Notes and Protocols: Synthesis of Novel Antifungal Agents Derived from 4-Bromo-2-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antifungal agents derived from 4-bromo-2-(trifluoromethyl)thiazole. This document outlines a strategic approach to leverage this versatile building block for the development of potent antifungal candidates. The protocols provided are based on established synthetic methodologies and standardized antifungal susceptibility testing.
Introduction
The thiazole scaffold is a prominent feature in a multitude of biologically active compounds, including a number of approved antifungal drugs. The unique electronic properties and structural features of the thiazole ring enable it to interact with various biological targets. The starting material, this compound, offers a key platform for chemical exploration. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the bromo substituent at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments to probe structure-activity relationships (SAR).
This document details proposed synthetic pathways for the derivatization of this compound and the subsequent evaluation of the antifungal activity of the synthesized compounds.
Proposed Synthetic Pathways
The synthetic strategy centers on the functionalization of the 4-position of the thiazole ring via palladium-catalyzed cross-coupling reactions. The bromine atom can be readily displaced by various aryl, heteroaryl, alkyl, or amino groups using well-established methods such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. A generalized scheme is presented below.
Caption: Proposed synthetic routes for derivatization.
Experimental Protocols
1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties at the 4-position of the thiazole ring.
-
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the corresponding aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 eq).
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-2-(trifluoromethyl)thiazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
2. Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Synthesized thiazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Standard antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound and the standard antifungal drug in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plates containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only) on each plate.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. The endpoint can be determined visually or by using a microplate reader to measure the optical density.
-
Caption: Workflow for antifungal susceptibility testing.
Data Presentation
The following table presents hypothetical data for a series of synthesized 4-substituted-2-(trifluoromethyl)thiazole derivatives. This data is for illustrative purposes to demonstrate how the results of the synthesis and antifungal testing can be organized.
| Compound ID | R-Group at 4-position | Synthesis Yield (%) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| S-1 | 4-Fluorophenyl | 78 | 8 | 16 |
| S-2 | 2,4-Dichlorophenyl | 82 | 4 | 8 |
| S-3 | 4-Methoxyphenyl | 75 | 16 | 32 |
| S-4 | 2-Thienyl | 68 | 8 | 8 |
| So-1 | Phenylethynyl | 72 | 16 | 16 |
| B-1 | N-Piperidinyl | 65 | 32 | >64 |
| Fluconazole | - | - | 2 | 64 |
| Amphotericin B | - | - | 0.5 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The derivatization of this compound through robust cross-coupling methodologies provides a promising avenue for the discovery of novel antifungal agents. The protocols outlined in this document offer a systematic approach for the synthesis and evaluation of these compounds. The structure-activity relationship data generated from these studies will be invaluable for the rational design and optimization of lead candidates in antifungal drug discovery programs.
Application Notes and Protocols for 4-Bromo-2-(trifluoromethyl)thiazole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trifluoromethyl)thiazole is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its trifluoromethyl and bromo functionalities provide unique electronic properties and versatile handles for further chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent application in the synthesis of a clinical-stage drug candidate, GSK2256294, a potent inhibitor of soluble epoxide hydrolase (sEH).
Application in the Synthesis of GSK2256294
GSK2256294 is a selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] By inhibiting sEH, GSK2256294 increases the levels of EETs, which have shown therapeutic potential in a range of cardiovascular and inflammatory diseases.[1]
The synthesis of GSK2256294 involves the coupling of a substituted cyclohexanecarboxamide moiety with a triazine fragment and the 4-(trifluoromethyl)thiazole-2-piperazine core. This compound serves as the precursor to this core structure.
Synthetic Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from the commercially available 2-Amino-4-(trifluoromethyl)thiazole via a Sandmeyer-type reaction.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Amino-4-(trifluoromethyl)thiazole
-
48% Aqueous hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-(trifluoromethyl)thiazole (1.0 eq) in 48% aqueous HBr.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide to pH 7-8.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~24% | [2] |
| Purity | >98% (after chromatography) | Assumed based on typical procedures |
| ¹H-NMR (300 MHz, DMSO-d6) | δ 8.55 (s, 1H) | [2] |
Protocol 2: Synthesis of 1-(4-(Trifluoromethyl)-1,3-thiazol-2-yl)piperazine
This protocol describes the nucleophilic aromatic substitution reaction between this compound and piperazine. This intermediate is a key component in the synthesis of GSK2256294.
Reaction Scheme:
Caption: Synthesis of the thiazole-piperazine intermediate.
Materials:
-
This compound
-
Piperazine (excess)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).
-
Add DMF as the solvent and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~53% | [2] |
| ¹H-NMR (300 MHz, DMSO-d6) | δ 3.19-3.24 (m, 4H), 3.66-3.75 (m, 4H), 7.68 (s, 1H) | [2] |
Biological Context: Soluble Epoxide Hydrolase (sEH) Signaling Pathway
The therapeutic rationale for synthesizing GSK2256294 lies in its ability to modulate the soluble epoxide hydrolase (sEH) signaling pathway.
Caption: The sEH signaling pathway and the mechanism of GSK2256294.
Arachidonic acid is metabolized by cytochrome P450 epoxygenases to produce EETs.[1] These signaling molecules exert beneficial effects, including vasodilation and anti-inflammation.[1] The enzyme soluble epoxide hydrolase (sEH) rapidly hydrolyzes EETs to their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs), thus terminating their action.[1] GSK2256294 inhibits sEH, leading to an accumulation of EETs and enhancement of their protective effects.
Experimental Workflow: sEH Inhibition Assay
To evaluate the potency of synthesized compounds like GSK2256294, an in vitro sEH inhibition assay is typically performed.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-(trifluoromethyl)thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of Suzuki coupling reactions involving 4-Bromo-2-(trifluoromethyl)thiazole.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound can be a significant challenge due to the electron-deficient nature of the thiazole ring. The following table outlines common issues, their potential causes, and recommended solutions to enhance your reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity/Decomposition: The palladium catalyst may be old, oxidized, or poisoned. | - Use fresh, high-quality palladium catalysts and phosphine ligands.[1] - Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[2] - Consider using more robust Buchwald-type ligands (e.g., XPhos, SPhos) which are effective for electron-deficient substrates.[3] |
| 2. Inefficient Oxidative Addition: The C-Br bond activation may be slow due to the electron-withdrawing trifluoromethyl group. | - Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃).[1] - Increase the reaction temperature cautiously. | |
| 3. Protodeboronation of Boronic Acid: The boronic acid coupling partner may be unstable and decompose before coupling.[2] | - Use the boronic acid as fresh as possible. - Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4] - Employ anhydrous conditions and milder bases like K₃PO₄ or Cs₂CO₃ to minimize hydrolysis.[2][4] | |
| 4. Poor Reagent Solubility: Starting materials may not be fully dissolved in the chosen solvent. | - Screen different solvent systems. Mixtures of aprotic polar solvents like 1,4-dioxane, THF, or DMF with water are common.[2] - For highly insoluble compounds, consider solvents like toluene or DMF at elevated temperatures.[5] | |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: The boronic acid couples with itself, forming a biaryl byproduct. This is often promoted by the presence of oxygen.[6] | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[2] - Maintain a positive pressure of an inert gas throughout the reaction. |
| 2. Debromination of Starting Material: The bromo group is replaced by a hydrogen atom. | - This can be a significant issue with electron-deficient heterocycles.[7] - Optimize the catalyst system; some ligands are more prone to promoting this side reaction. Using a tandem catalyst system like XPhosPdG2/XPhos has been shown to suppress debromination in similar systems.[7] | |
| Reaction Stalls/Incomplete Conversion | 1. Insufficient Base Strength or Solubility: The base may not be effective in promoting the transmetalation step. | - Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[1] - Ensure the base is finely powdered to maximize its surface area and solubility.[4] |
| 2. Catalyst Loading Too Low: Insufficient catalyst may lead to a sluggish reaction. | - While high catalyst loading should be a last resort, a modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be beneficial.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst to screen for the Suzuki coupling of this compound?
A1: A good starting point is often a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst that is easily reduced in situ, such as PdCl₂(dppf) or a combination of Pd₂(dba)₃ with a suitable phosphine ligand.[1] For challenging couplings with electron-deficient substrates, considering more advanced catalyst systems with bulky, electron-rich biarylphosphine ligands (Buchwald ligands) from the outset can be highly beneficial.[3]
Q2: How critical is the choice of base, and which one should I start with?
A2: The base is crucial as it facilitates the transmetalation step. A common and effective base to start with is K₂CO₃.[8] However, for substrates prone to side reactions or with sensitive functional groups, other bases like K₃PO₄ or Cs₂CO₃ are often superior.[1] The choice of base can also influence the rate of protodeboronation of the boronic acid.[2]
Q3: What solvent system is recommended for this reaction?
A3: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. A common and effective system is a 4:1 to 10:1 mixture of 1,4-dioxane/water or THF/water.[8] Anhydrous conditions with solvents like toluene or DMF can also be effective, particularly when trying to minimize protodeboronation.[1]
Q4: At what temperature should I run the reaction?
A4: A typical starting point for Suzuki couplings is in the range of 80-110 °C.[9] If the reaction is sluggish, the temperature can be cautiously increased. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature and reaction time.
Q5: I am observing a significant amount of debrominated starting material. How can I prevent this?
A5: Debromination can be a problematic side reaction with electron-deficient heteroaryl halides.[7] This can sometimes be mitigated by changing the palladium catalyst and ligand. For instance, using a more specialized catalyst system like XPhosPdG2 in combination with additional XPhos ligand has been shown to be effective in preventing debromination in similar systems.[7]
Experimental Protocol
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Coupling of 4-Bromo-2-(trifluoromethyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the palladium-catalyzed coupling of 4-Bromo-2-(trifluoromethyl)thiazole. This resource is intended for researchers, scientists, and drug development professionals to aid in diagnosing and resolving experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the palladium-catalyzed coupling of this compound?
A1: The most prevalent side reactions include:
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Homocoupling: This involves the formation of a symmetrical biaryl product from the coupling of two molecules of the organoboron reagent (in Suzuki coupling) or the organostannane reagent (in Stille coupling). The presence of oxygen can often promote the homocoupling of boronic acids.
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Protodebromination (Hydrodehalogenation): This is the undesired replacement of the bromine atom on the thiazole ring with a hydrogen atom, leading to the formation of 2-(trifluoromethyl)thiazole.
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Catalyst Decomposition/Inactivation: The nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, potentially leading to its deactivation and reduced reaction yields.
Q2: Why is this compound a challenging substrate for cross-coupling reactions?
A2: The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring makes this substrate electron-deficient. This can slow down the oxidative addition step in the catalytic cycle. Additionally, the Lewis basic nitrogen atom of the thiazole can poison the palladium catalyst.
Q3: How can I minimize homocoupling of the boronic acid in a Suzuki-Miyaura coupling?
A3: To suppress homocoupling, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing the solvents and running the reaction under a strict inert atmosphere (e.g., nitrogen or argon). Additionally, adding a mild reducing agent may help minimize the concentration of Pd(II) species that can promote homocoupling.[1]
Q4: What are the best practices to avoid protodebromination?
A4: Protodebromination can be minimized by ensuring anhydrous reaction conditions, as water can be a proton source. Using aprotic solvents and ensuring all reagents are dry is recommended. The choice of base can also be critical; using non-hydroxide bases may be beneficial.
Q5: Can the trifluoromethyl group react under the coupling conditions?
A5: The trifluoromethyl group is generally stable under most palladium-catalyzed coupling conditions. However, under strongly basic or acidic conditions, particularly at elevated temperatures, hydrolysis to a carboxylic acid can occur, although this is not a common side reaction in standard cross-coupling protocols.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield of the desired coupled product and significant formation of homocoupled boronic acid byproduct.
| Possible Cause | Troubleshooting Steps |
| Oxygen in the reaction mixture | 1. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period.[2] 2. Use freeze-pump-thaw cycles for complete oxygen removal. 3. Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient catalyst system | 1. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can promote the desired cross-coupling over homocoupling.[2] 2. Use a pre-formed palladium precatalyst to ensure efficient generation of the active Pd(0) species. |
| Suboptimal base | 1. Screen different bases. For electron-deficient substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective. |
Problem: Significant amount of 2-(trifluoromethyl)thiazole (protodebromination product) is observed.
| Possible Cause | Troubleshooting Steps |
| Presence of protic impurities | 1. Use anhydrous solvents and reagents. 2. Dry glassware thoroughly before use. |
| Inappropriate base or solvent | 1. Avoid using hydroxide bases if possible. Consider using bases like K₂CO₃ or K₃PO₄. 2. Use aprotic solvents such as dioxane or toluene. |
| Inefficient transmetalation | 1. For challenging couplings, consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester). |
Stille Coupling
Problem: Formation of homocoupled organostannane byproduct.
| Possible Cause | Troubleshooting Steps |
| Reaction of the organostannane with the Pd(II) precatalyst | 1. Ensure the efficient in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. 2. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. |
| Radical processes | 1. Thoroughly degas the reaction mixture to minimize oxygen, which can initiate radical pathways. |
Sonogashira Coupling
Problem: Low conversion or decomposition of starting materials.
| Possible Cause | Troubleshooting Steps |
| Catalyst inhibition | 1. The basic amine used in Sonogashira coupling can sometimes compete with the thiazole nitrogen for coordination to palladium. Consider using a bulkier amine base. |
| Copper-mediated side reactions | 1. If Glaser coupling (homocoupling of the alkyne) is observed, try running the reaction under copper-free conditions, although this may require a more active palladium catalyst. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid under various conditions to illustrate the impact of reaction parameters on product distribution.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) | Protodebromination Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 45 | 30 | 15 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane | 100 | 85 | 5 | 5 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 110 | 90 | <5 | <5 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (not degassed) | 100 | 20 | 55 | 15 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., SPhos, 5 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
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Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
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Under the inert atmosphere, add the anhydrous, degassed solvent.
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Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key side reactions in the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting common issues in the coupling reaction.
References
Technical Support Center: 4-Bromo-2-(trifluoromethyl)thiazole in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the debromination of 4-Bromo-2-(trifluoromethyl)thiazole during cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with a focus on identifying and resolving the undesired debromination side reaction.
Issue 1: Significant formation of 2-(trifluoromethyl)thiazole (debrominated byproduct) is observed.
| Potential Cause | Recommended Solution | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Start with milder conditions (e.g., 60-80 °C) and only increase if the reaction is sluggish. | Debromination often has a higher activation energy than the desired cross-coupling. Lowering the temperature can selectively disfavor the side reaction.[1] |
| Strong or Inappropriate Base | Switch to a milder base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often effective alternatives to strong bases like alkoxides (e.g., NaOtBu) or hydroxides. | Strong bases can promote the formation of palladium-hydride species, which are key intermediates in the reductive debromination pathway.[1] |
| Presence of Hydride Sources | Use anhydrous and degassed solvents and reagents. Ensure all glassware is thoroughly dried. | Protic impurities like water or alcohols can act as hydride donors, leading to the reduction of the aryl bromide. |
| Inappropriate Ligand Choice | Screen a variety of phosphine ligands. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) can promote the desired reductive elimination over debromination.[2] | The steric and electronic properties of the ligand play a crucial role in the stability of catalytic intermediates and the relative rates of competing reaction pathways.[3] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | Extended reaction times can lead to the gradual accumulation of the debrominated byproduct, especially after the primary coupling partner has been consumed. |
| Catalyst Decomposition | Use a pre-catalyst or ensure efficient generation of the active Pd(0) species. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in some cases, which has been shown to suppress dehalogenation in Heck reactions. | Catalyst decomposition can lead to the formation of species that promote side reactions. Additives can sometimes stabilize the active catalyst. |
Issue 2: Low or no yield of the desired cross-coupled product.
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst. | The activity of palladium catalysts can diminish over time, especially if not stored under an inert atmosphere. |
| Insufficiently Reactive Coupling Partner | For Suzuki couplings, ensure the quality of the boronic acid or ester. For other couplings, verify the reactivity of the organometallic reagent. | The efficiency of the transmetalation step is critical for the overall success of the cross-coupling reaction. |
| Suboptimal Solvent | Screen different anhydrous, degassed solvents. Common choices include toluene, dioxane, and DMF. | The solvent can influence the solubility of reagents and intermediates, as well as the overall reaction kinetics. |
| Incorrect Base Strength | While strong bases can cause debromination, a base that is too weak may not be sufficient to facilitate the transmetalation step. A careful balance is required. | The base plays a key role in the activation of the organoboron species in Suzuki couplings and in the deprotonation of the nucleophile in other cross-coupling reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The thiazole ring is an electron-deficient heterocycle, and the presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position further decreases the electron density of the ring. This electronic property makes the C-Br bond susceptible to cleavage, not only through the desired oxidative addition to the palladium catalyst but also via undesired reductive pathways that lead to debromination.
Q2: How can I detect the formation of the debrominated byproduct, 2-(trifluoromethyl)thiazole?
A2: The presence of the debrominated byproduct can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the starting this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 2-(trifluoromethyl)thiazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new aromatic proton signal in place of the carbon-bromine bond.
Q3: Which cross-coupling reactions are most susceptible to debromination with this substrate?
A3: While debromination can occur in various palladium-catalyzed cross-coupling reactions, those that require higher temperatures or stronger bases, such as some Heck and Sonogashira couplings, may be more prone to this side reaction. However, with careful optimization of reaction conditions, successful couplings can be achieved for Suzuki, Buchwald-Hartwig, Heck, and Sonogashira reactions.
Q4: Can the choice of palladium precursor influence the extent of debromination?
A4: Yes, the choice of palladium precursor can be important. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used to generate the active Pd(0) catalyst in situ, well-defined palladium(II) precatalysts that incorporate the desired phosphine ligand (e.g., XPhos-Pd-G3) can sometimes offer better reproducibility and higher activity, potentially minimizing side reactions by ensuring a more controlled generation of the active catalyst.[4]
Quantitative Data Summary
The following tables provide representative data for common cross-coupling reactions. Note that the yields are illustrative and can vary based on the specific coupling partner and reaction conditions. The percentage of debromination is often not reported but can be inferred from the yield of the desired product.
Table 1: Suzuki-Miyaura Coupling of this compound Analogues
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 80 | 8 | 92 |
| 3 | 3-Thienylboronic acid | XPhos-Pd-G2 (3) | - | Cs₂CO₃ (2.5) | THF | 65 | 16 | 88 |
Table 2: Buchwald-Hartwig Amination of this compound Analogues
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 95 |
| 2 | Aniline | BrettPhos-Pd-G3 (2) | - | LHMDS (1.5) | THF | 65 | 18 | 89 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2) | Dioxane | 90 | 24 | 82 |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for optimizing your cross-coupling reactions. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.
General Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., BrettPhos-Pd-G3, 2 mol%).
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., LHMDS, 1.5 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.[5]
Visualizations
The following diagrams illustrate the key concepts discussed in this technical support guide.
Caption: Troubleshooting workflow for preventing debromination.
References
Technical Support Center: Purification of 4-Bromo-2-(trifluoromethyl)thiazole Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 4-Bromo-2-(trifluoromethyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The primary purification techniques for derivatives of this compound are column chromatography, recrystallization, and distillation under reduced pressure. The choice of method depends on the physical state of the product (solid or liquid), the nature of the impurities, and the scale of the reaction. For many solid products, a combination of column chromatography followed by recrystallization is often employed to achieve high purity.
Q2: What are the typical impurities encountered in reactions with this compound?
A2: Common impurities may include unreacted starting materials, reagents from the reaction (e.g., coupling catalysts, bases), and byproducts from side reactions. Given the reactivity of the bromo- and trifluoromethyl- substituted thiazole ring, potential byproducts could arise from debromination, hydrolysis of the trifluoromethyl group under harsh conditions, or undesired side reactions with nucleophiles or electrophiles present in the reaction mixture.
Q3: How does the trifluoromethyl group affect the purification strategy?
A3: The highly electronegative trifluoromethyl group can significantly impact a molecule's polarity, solubility, and crystallinity. This can be advantageous in purification. For instance, the fluorine atoms can engage in specific interactions with fluorinated stationary phases in chromatography, enabling specialized purification techniques like fluorous solid-phase extraction (F-SPE). However, the trifluoromethyl group can also make some compounds more volatile or alter their solubility profile, necessitating careful selection of solvents for chromatography and recrystallization.
Q4: Are there any stability concerns during the purification of this compound derivatives?
A4: While the thiazole ring is generally robust, the C-Br bond can be susceptible to cleavage under certain conditions, such as in the presence of strong bases or some transition metal catalysts at elevated temperatures. Additionally, highly functionalized thiazoles may be sensitive to acidic or basic conditions, potentially leading to decomposition. It is advisable to maintain neutral conditions during purification whenever possible and to avoid excessive heat.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that provides good separation (ΔRf > 0.2). |
| Column Overloading | Too much crude material was loaded onto the column. For a standard silica gel column, a rule of thumb is to load 1-5% of the silica gel weight with the crude material. |
| Irregular Column Packing | Air bubbles or cracks in the stationary phase can lead to channeling and poor separation. Ensure the column is packed uniformly. A slurry packing method is often preferred. |
| Compound is Unstable on Silica Gel | Some compounds can decompose on acidic silica gel. Try using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina (neutral or basic). |
Problem: The product is eluting too quickly (low retention).
| Possible Cause | Solution |
| Eluent is Too Polar | Decrease the polarity of the mobile phase. For example, increase the proportion of the non-polar solvent (e.g., hexane) in a hexane/ethyl acetate mixture. |
| Use of a Fluorinated Stationary Phase | For highly fluorinated compounds, a fluorinated stationary phase can increase retention.[1] |
Problem: The product is not eluting from the column.
| Possible Cause | Solution |
| Eluent is Not Polar Enough | Gradually increase the polarity of the eluent. If the compound is still retained, a stronger solvent like methanol may be required. |
| Compound Decomposition | The compound may have decomposed on the column. Analyze the crude material's stability on a TLC plate spotted and left for some time before eluting. |
Recrystallization
Problem: The compound oils out instead of crystallizing.
| Possible Cause | Solution |
| Solution is Too Concentrated | Add a small amount of hot solvent to dissolve the oil, and then allow it to cool more slowly. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try purifying the material by column chromatography before recrystallization. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem: No crystals form upon cooling.
| Possible Cause | Solution |
| Solution is Not Saturated | The compound is too soluble in the chosen solvent. Evaporate some of the solvent to increase the concentration and then try cooling again. |
| Inappropriate Solvent | The chosen solvent is not suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. Perform small-scale solubility tests to find a better solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). |
| Nucleation is Inhibited | Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. |
Problem: Low recovery of the purified product.
| Possible Cause | Solution |
| Too Much Solvent Used | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Compound is Soluble in Cold Solvent | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Washing with Room Temperature Solvent | Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product. |
Experimental Protocols
General Protocol for Column Chromatography
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TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography. The ideal Rf value for the desired product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. A dry-loading technique, where the crude product is pre-adsorbed onto a small amount of silica, can also be effective.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Quantitative Data
The following table summarizes typical purification outcomes for reactions involving trifluoromethylated thiazole derivatives, based on literature examples.
| Compound Type | Purification Method | Typical Yield (%) | Typical Purity (%) | Reference |
| Substituted 2-(trifluoromethyl)thiazoles | Column Chromatography (Silica Gel) | 60-85 | >95 (by NMR) | Varies |
| Crystalline Thiazole Derivatives | Recrystallization | 70-90 (after initial purification) | >98 (by HPLC/NMR) | Varies |
| Functionalized Thiazoles | HPLC Purification | 30-60 | >99 (by HPLC) | Varies |
Visualizations
Caption: A general workflow for the purification of reaction products.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Sonogashira Coupling with 4-Bromo-2-(trifluoromethyl)thiazole
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving 4-Bromo-2-(trifluoromethyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you optimize your reaction for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is showing low to no yield. What are the likely causes?
A1: Low or no yield in the Sonogashira coupling of this compound can stem from several factors, primarily related to the electronic properties and potential coordinating ability of the substrate.
-
Catalyst Inactivity or Inhibition: The thiazole nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the thiazole ring, which can also influence catalyst stability.
-
Suboptimal Reaction Conditions: this compound is an electron-deficient heteroaryl bromide. While this property can facilitate the initial oxidative addition step, the overall catalytic cycle may require careful optimization of the catalyst, ligand, base, and solvent to proceed efficiently. The C-Br bond is less reactive than a C-I bond, often necessitating higher temperatures.[1]
-
Poor Quality of Reagents: Degradation of the palladium catalyst, copper(I) cocatalyst, solvent, or base can significantly impede the reaction. Amine bases, for instance, can oxidize over time.
-
Presence of Oxygen: In copper-catalyzed reactions, oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling), consuming the starting material and reducing the yield of the desired cross-coupled product.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) as a byproduct. How can this be minimized?
A2: The formation of a homocoupled diyne is a common side reaction in Sonogashira couplings, particularly when a copper cocatalyst is used. Here are several strategies to suppress this undesired pathway:
-
Implement Copper-Free Conditions: The most direct approach is to eliminate the copper(I) cocatalyst, as it is the primary promoter of Glaser coupling. Several copper-free protocols have been developed that are effective for challenging substrates.[2]
-
Ensure Rigorous Anaerobic Conditions: Oxygen is a key culprit in promoting the oxidative dimerization of the copper acetylide intermediate. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can maintain a low concentration of the alkyne at any given time, thus favoring the cross-coupling pathway over homocoupling.
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling.
Q3: My reaction has stalled, and I observe a black precipitate. What does this indicate?
A3: The formation of a black precipitate, commonly known as "palladium black," is a sign of palladium catalyst decomposition and aggregation. This leads to a loss of catalytic activity and will stall the reaction. Several factors can contribute to this:
-
High Temperatures: While elevated temperatures are often necessary for activating aryl bromides, excessively high temperatures can accelerate catalyst decomposition.
-
Inappropriate Solvent Choice: Certain solvents can promote the formation of palladium black. For instance, some researchers have anecdotally reported this issue more frequently in THF.
-
Impurities: Impurities in the starting materials, solvent, or base can poison the catalyst and lead to its decomposition.
-
Insufficient Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium(0) species. An insufficient amount of ligand relative to the palladium precursor can leave the metal center exposed and prone to aggregation.
Troubleshooting Guide
To systematically address issues with your Sonogashira coupling of this compound, consider the following workflow and parameter optimization tables.
Caption: A troubleshooting flowchart for low-yield Sonogashira reactions.
Data Presentation: Parameter Optimization
The following tables summarize how different reaction parameters can be adjusted to optimize the Sonogashira coupling of this compound, based on literature for similar electron-deficient heteroaryl bromides.
Table 1: Catalyst and Ligand Selection
| Catalyst System | Ligand | Typical Loading (mol%) | Comments |
| Pd(OAc)₂ | XPhos | 1.5-3 (Pd), 3-6 (Ligand) | Bulky, electron-rich phosphine ligands like XPhos are effective for challenging, electron-deficient substrates.[3] |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | 2-5 (Pd), 2-10 (CuI) | A classic catalyst system, but may require higher temperatures and is prone to homocoupling.[4] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | 2.5-5 | An air-stable precatalyst for room-temperature, copper-free couplings of challenging aryl bromides.[2] |
| Pd(PPh₃)₄ / CuI | PPh₃ | 1-5 (Pd), 2-10 (CuI) | A common choice, but Pd(PPh₃)₄ can be sensitive to air and moisture.[1] |
Table 2: Base and Solvent Selection
| Base | Solvent | Temperature (°C) | Comments |
| Et₃N | DMF / H₂O (2:1) | 100 | A common combination for copper-free couplings of heteroaryl bromides.[5] |
| Cs₂CO₃ | Acetonitrile or 1,4-Dioxane | 80-100 | Inorganic bases are often used in copper-free protocols to minimize side reactions. |
| i-Pr₂NH or Et₃N | THF or Toluene | 40-80 | Standard conditions for copper-catalyzed reactions; may require optimization for this specific substrate.[4] |
| TMP | DMSO | Room Temp - 60 | Effective for copper-free couplings with specialized precatalysts.[2] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Sonogashira Coupling
This protocol is a standard starting point and may require optimization.
-
Preparation: To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 equiv.), CuI (0.06 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and degassed anhydrous triethylamine (Et₃N) as the solvent.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate. The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst and is based on conditions found to be effective for other challenging trifluoromethylated heteroaryl bromides.[3]
-
Preparation: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.03 equiv.), XPhos (0.06 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), Cs₂CO₃ (2.0 equiv.), and degassed anhydrous DMF.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the copper-catalyzed Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Workup procedures for Suzuki reactions involving 4-Bromo-2-(trifluoromethyl)thiazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-(trifluoromethyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on workup procedures, troubleshooting common issues, and answering frequently asked questions related to this specific substrate.
The presence of the electron-withdrawing trifluoromethyl group and the nitrogen-containing thiazole ring can present unique challenges during the reaction and subsequent purification. This guide aims to provide practical solutions to overcome these hurdles.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my Suzuki coupling reaction unexpectedly low?
Low yields with this substrate can be attributed to several factors, primarily related to its electronic properties and the stability of the reaction components.
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Suboptimal Catalyst System: The electron-deficient nature of the thiazole ring, amplified by the trifluoromethyl group, can make oxidative addition of the palladium catalyst to the C-Br bond a challenging step.
-
Solution: Screen a variety of palladium catalysts and phosphine ligands. Buchwald-type ligands such as SPhos and XPhos are often effective for heteroaryl couplings. Consider using pre-formed palladium complexes like Pd(PPh₃)₄ or generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand.[1]
-
-
Catalyst Poisoning: The nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, leading to deactivation and reduced catalytic activity.
-
Solution: Employing bulky, electron-rich phosphine ligands can mitigate catalyst poisoning.[1]
-
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. Electron-deficient boronic acids are particularly susceptible to this issue.
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Solution: Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates. Using milder bases such as K₃PO₄ or Cs₂CO₃ can also help minimize this side reaction.[1]
-
-
Improper Reaction Conditions: Temperature, solvent, and base selection are critical for success.
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Solution: A screening of reaction conditions is often necessary. Common solvent systems include mixtures of dioxane/water or toluene/water. The choice of base is also crucial, with inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ being frequently used.
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Q2: I am observing significant amounts of homocoupling byproduct from my boronic acid. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or inefficient catalyst turnover.
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Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids.
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Solution: Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
-
Inefficient Catalysis: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow, it can promote homocoupling.
-
Solution: Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in situ reduction of a Pd(II) precatalyst. The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling in some cases.[2]
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Q3: The purification of my product is difficult due to persistent impurities. What are the likely culprits and how can I remove them?
Common impurities in Suzuki reactions include residual palladium catalyst, boron-containing byproducts, and unreacted starting materials or side products like the homocoupled boronic acid.
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Palladium Residues: Residual palladium can be problematic for downstream applications, especially in drug discovery.
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Solution: After the initial aqueous workup, residual palladium can often be removed by filtration through Celite or by using commercially available palladium scavengers. These scavengers are typically functionalized silica or polymers that chelate the metal.
-
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Boron Impurities: Boronic acids and their byproducts can be difficult to remove completely, especially if they are polar.
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Solution: An aqueous wash with a mild base (e.g., dilute NaOH) can help remove acidic boron impurities by converting them to their more water-soluble boronate salts. Alternatively, treatment with a diol like pinacol can form a less polar boronate ester that may be easier to separate chromatographically.
-
-
Co-eluting Byproducts: The desired product may co-elute with byproducts during column chromatography.
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Solution: Optimizing the solvent system for column chromatography is key. A careful screening of different solvent mixtures with varying polarities may be necessary. In some cases, a different stationary phase (e.g., alumina instead of silica gel) might provide better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a Suzuki reaction with this compound?
A typical aqueous workup involves the following steps:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
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Wash the organic layer sequentially with water and then brine.[1]
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Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Q2: What are the recommended conditions for purifying the product by column chromatography?
Silica gel is the most common stationary phase for purifying Suzuki coupling products. The choice of eluent will depend on the polarity of your specific product. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A gradual increase in the proportion of the polar solvent is typically used to elute the product.
Q3: How can I confirm that my reaction has gone to completion?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of the this compound and the formation of the product can be tracked over time.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and may require optimization for specific boronic acids.
Materials:
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This compound (1.0 eq)
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Arylboronic acid or ester (1.1 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃, 2-3 eq)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
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Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the degassed solvent via syringe.
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Add the palladium catalyst.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, proceed with the aqueous workup as described in the FAQs.
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Purify the crude product by flash column chromatography.[1][3]
Data Presentation
The following tables provide representative data for Suzuki coupling reactions. Note that yields can vary significantly depending on the specific coupling partners and reaction conditions.
Table 1: Hypothetical Yields for Suzuki Coupling of this compound with Various Arylboronic Acids
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 65-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 70-90 |
| 3-Pyridylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 50-75 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 60-80 |
Visualizations
Caption: A generalized workflow for the workup and purification of Suzuki coupling reactions.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
Technical Support Center: Minimizing Homocoupling with 4-Bromo-2-(trifluoromethyl)thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-(trifluoromethyl)thiazole in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
Homocoupling of the starting material or the coupling partner is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to reduced yields of the desired product and purification challenges. The electron-deficient nature of the this compound ring can influence its reactivity and propensity for side reactions. This guide provides strategies to mitigate the formation of these undesirable byproducts.
Data Presentation: Representative Yields and Homocoupling Byproduct Formation in Suzuki-Miyaura Coupling of a this compound Analog
The following table summarizes representative data for the Suzuki-Miyaura coupling of an analogous electron-deficient bromoheterocycle with phenylboronic acid, illustrating the impact of various reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupled byproduct (biphenyl).
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 100 | 65 | 15 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 85 | <5 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 90 | 78 | 8 |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH/H₂O | 80 | 92 | <2 |
Note: This data is illustrative and based on typical outcomes for similar substrates. Actual results with this compound may vary.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in my cross-coupling reaction with this compound?
A1: Homocoupling can arise from several factors:
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Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling or organostannanes in Stille coupling).[1]
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Palladium(II) Precatalysts: Using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ can sometimes lead to a competing reaction pathway where two molecules of the organometallic partner couple.
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Reaction Conditions: High temperatures, certain bases, and prolonged reaction times can sometimes favor side reactions, including homocoupling.
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Ligand Choice: The nature of the phosphine ligand plays a crucial role. Less effective ligands may not stabilize the catalytic species sufficiently, leading to side reactions.
Q2: How can I effectively remove oxygen from my reaction mixture?
A2: Rigorous degassing of your solvents and reaction vessel is critical. Common techniques include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: This method is highly effective for removing dissolved gases from solvents. It involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.
-
Inert Atmosphere: Always conduct your reaction under a positive pressure of an inert gas.
Q3: Which palladium catalyst is best for minimizing homocoupling?
A3: While Pd(II) sources are common, using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. These catalysts do not require an initial reduction step and can directly enter the catalytic cycle for cross-coupling, potentially reducing the pathways that lead to homocoupling. For challenging substrates, using pre-formed catalysts with bulky, electron-rich ligands like XPhos-Pd-G3 or SPhos-Pd-G2 can offer higher efficiency and reproducibility.
Q4: What is the role of the phosphine ligand in suppressing homocoupling?
A4: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) are highly effective in promoting the desired cross-coupling reaction. They stabilize the palladium catalyst, facilitate the rate-limiting oxidative addition step, and promote the final reductive elimination to form the product, thereby outcompeting the side reactions that lead to homocoupling.
Q5: Can the choice of base influence the amount of homocoupling byproduct?
A5: Yes, the base is a critical parameter. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are generally preferred over strong organic bases like alkoxides. Strong bases can sometimes promote side reactions. The optimal base will depend on the specific coupling partners and solvent system.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2 mol%)
-
K₃PO₄ (2.0 equiv)
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Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add Pd₂(dba)₃ and SPhos to the tube under a positive flow of argon.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling of this compound
This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous, degassed toluene or DMF
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous, degassed toluene or DMF via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To quench and remove tin byproducts, add a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Filter the resulting precipitate through Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck Coupling of this compound
This protocol outlines a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF or acetonitrile
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ and P(o-tolyl)₃.
-
Evacuate and backfill with argon.
-
Add the anhydrous, degassed solvent, followed by this compound, the alkene, and Et₃N.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway
Caption: Suzuki cycle vs. homocoupling pathway.
Diagram 2: Experimental Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for homocoupling.
References
Improving solubility of 4-Bromo-2-(trifluoromethyl)thiazole in reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Bromo-2-(trifluoromethyl)thiazole in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?
A1: When encountering solubility issues with this compound, a systematic approach is recommended. Initially, ensure the compound and solvent are pure, as impurities can significantly impact solubility. Subsequently, gentle heating and agitation are often effective first steps. If the compound remains insoluble, consulting a solvent compatibility table and considering the use of a co-solvent are logical next steps.
Q2: What common organic solvents are likely to dissolve this compound?
| Solvent Class | Recommended Solvents | Expected Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN) | High to Moderate: These solvents are generally effective at dissolving a wide range of organic compounds, including polar and functionalized heterocycles. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate: Ethers are good general-purpose solvents for many organic reactions and may provide sufficient solubility, especially with heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low: While potentially effective, their use should be considered carefully due to environmental and safety concerns. |
| Aromatic | Toluene, Xylenes | Low: Generally less effective for polar, heteroatom-rich molecules unless the reaction is conducted at elevated temperatures. |
| Protic | Ethanol, Isopropanol | Low: The potential for hydrogen bonding with the thiazole nitrogen may aid solubility to some extent, but overall solubility is expected to be limited. |
Q3: Can I use heat to improve the solubility of this compound? What precautions should I take?
A3: Yes, heating the reaction mixture is a common and effective method to increase the solubility of many organic compounds, including those that are poorly soluble at room temperature.[1][2] Increased temperature provides the necessary energy to overcome the lattice energy of the solid and promotes dissolution. However, it is crucial to consider the thermal stability of this compound and other reagents in your reaction. It is advisable to first determine the compound's melting point and to conduct a small-scale test to ensure that no degradation occurs at the desired temperature. When heating, use a controlled heating source like an oil bath or a heating mantle and ensure the reaction vessel is properly equipped for reflux if the solvent is volatile.[3][4]
Q4: Is sonication a suitable method for dissolving this compound?
A4: Sonication, the application of ultrasound energy, can be a very effective technique for dissolving challenging solids.[5][6][7] The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break down solid agglomerates and increase the surface area for dissolution, thereby accelerating the process.[5][6][7] This method is particularly useful for compounds that are sensitive to prolonged heating.
Q5: When should I consider using a co-solvent, and how do I choose an appropriate one?
A5: A co-solvent should be considered when a single solvent system fails to provide adequate solubility. A co-solvent system can modify the overall polarity of the reaction mixture to better match that of the solute. The ideal co-solvent is miscible with the primary reaction solvent and has a good affinity for the solute. For this compound, if you are using a less polar solvent like toluene, adding a small percentage of a polar aprotic solvent such as DMF or NMP can significantly enhance solubility. A systematic screening of co-solvent ratios is often necessary to find the optimal mixture.
Troubleshooting Workflow
The following diagram outlines a systematic workflow for addressing solubility issues with this compound.
Caption: A step-by-step guide to troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single solvent for dissolving this compound.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., DMF, DMSO, NMP, ACN, THF, Toluene)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
Procedure:
-
Accurately weigh a small, consistent amount of this compound (e.g., 5 mg) into each vial.
-
Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.
-
Cap the vials and vortex for 1-2 minutes at room temperature.
-
Visually inspect for dissolution. If not fully dissolved, add a small magnetic stir bar and stir for 15-20 minutes.
-
If the compound is still not dissolved, gently warm the vial in a water bath to 40-50°C for 10-15 minutes while stirring.
-
Record the solubility in each solvent as "Insoluble," "Partially Soluble," or "Fully Soluble" at room temperature and with gentle heating.
Protocol 2: Co-solvent System Evaluation
Objective: To determine an effective co-solvent mixture for dissolving this compound.
Materials:
-
This compound
-
Primary reaction solvent (in which the compound has poor solubility)
-
A selection of miscible co-solvents (e.g., DMF, NMP)
-
Vials, vortex mixer, and magnetic stirrer
Procedure:
-
Prepare stock solutions of this compound in the chosen co-solvents at a known concentration.
-
In a series of vials, add the primary reaction solvent.
-
To each vial, add an increasing percentage of the co-solvent stock solution (e.g., 5%, 10%, 20% v/v).
-
Vortex each vial for 1-2 minutes and then stir for 15-20 minutes.
-
Observe and record the solubility at each co-solvent concentration.
Protocol 3: Solubility Enhancement by Sonication
Objective: To utilize sonication to aid the dissolution of this compound.
Materials:
-
This compound
-
Chosen reaction solvent or solvent mixture
-
Reaction flask
-
Bath sonicator
Procedure:
-
Add the this compound and the solvent to the reaction flask.
-
Place the flask in a bath sonicator, ensuring the water level in the sonicator is sufficient to immerse a significant portion of the flask.
-
Turn on the sonicator and apply ultrasound for 5-15 minute intervals.
-
After each interval, visually inspect the mixture for dissolution.
-
Continue sonication until the compound is fully dissolved or no further dissolution is observed. Note that the sonicator bath may warm up during operation; monitor the temperature if your reaction is temperature-sensitive.
Logical Relationship Diagram
The following diagram illustrates the logical relationships between the problem, potential causes, and recommended solutions for solubility issues.
Caption: Connecting solubility problems to their causes and solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. This compound-5-CARBOXYLIC ACID [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
Ligand selection for efficient Buchwald-Hartwig amination of 4-Bromo-2-(trifluoromethyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient Buchwald-Hartwig amination of 4-Bromo-2-(trifluoromethyl)thiazole. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Buchwald-Hartwig amination of this compound?
A1: The success of this reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent.[1] Due to the electron-withdrawing nature of the trifluoromethyl group and the thiazole ring, this substrate can be challenging. Bulky, electron-rich phosphine ligands are often crucial for achieving high yields.[1]
Q2: Which palladium precursors are recommended for this reaction?
A2: Common palladium precursors such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are effective.[1] Air-stable precatalysts, often referred to as G2, G3, or G4 precatalysts, can also be used to improve reproducibility, especially when working with challenging substrates.[1]
Q3: What is the role of the ligand in this reaction?
A3: The ligand plays a critical role in the catalytic cycle. It stabilizes the palladium center, promotes the oxidative addition of the aryl bromide, and facilitates the reductive elimination of the desired product.[1] For electron-deficient substrates like this compound, bulky and electron-rich biarylphosphine ligands are generally the most effective.[1]
Q4: Can I run this reaction open to the air?
A4: No, the Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. It is essential to perform all manipulations under an inert atmosphere, such as argon or nitrogen, using standard Schlenk techniques or a glovebox.[1]
Q5: What are suitable solvents for this reaction?
A5: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[1] The solvent should be able to dissolve the reagents and stabilize the catalytic species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inappropriate ligand- Insufficiently strong base- Poor solvent quality- Reaction temperature too low | - Use a fresh palladium source or a pre-catalyst.- Screen a panel of bulky, electron-rich phosphine ligands (see Ligand Selection Guide below).- Switch to a stronger base such as NaOtBu or LHMDS.- Ensure the solvent is anhydrous and deoxygenated.- Increase the reaction temperature, monitoring for substrate/product decomposition. |
| Formation of side products (e.g., hydrodehalogenation) | - Catalyst deactivation- Inefficient reductive elimination | - A well-chosen ligand can minimize reductive dehalogenation.[2] Try a different ligand from the recommended list.- Lowering the reaction temperature slightly may help, but could also slow down the desired reaction. |
| Inconsistent results | - Air or moisture sensitivity- Impure reagents | - Ensure rigorous inert atmosphere techniques are used.- Use freshly purified reagents and anhydrous, deoxygenated solvents. |
| Difficulty in product purification | - Catalyst residues- Base residues | - Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts before workup.[1]- Perform an aqueous workup to remove inorganic base. |
Ligand Selection Guide
The choice of ligand is critical and often depends on the nature of the amine coupling partner. The following table provides a general guideline for ligand selection based on literature for similar electron-deficient substrates.
| Amine Type | Recommended Ligand(s) | Rationale |
| Primary Alkylamines | BrettPhos | Designed for the selective monoarylation of primary amines.[3] |
| Secondary Alkylamines | RuPhos | Generally superior for the coupling of secondary amines with aryl chlorides and bromides.[3] |
| Aryl Amines | XPhos, SPhos | Often effective for coupling electron-deficient aryl halides with a range of amines.[1] |
| Hindered Amines | tBuBrettPhos | The increased steric bulk can be beneficial for coupling sterically demanding amines. |
| Amides | tBuBrettPhos | Specifically designed to facilitate the coupling of amides. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for your specific amine.
Materials:
-
This compound
-
Amine (1.1-1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.[1]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-2-(trifluoromethyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-(trifluoromethyl)thiazole and its derivatives. The strategic placement of a bromine atom and a trifluoromethyl group on the thiazole ring significantly influences the electron distribution and, consequently, the chemical shifts observed in NMR spectra. Understanding these spectral characteristics is crucial for the structural elucidation and purity assessment of these compounds, which are valuable building blocks in medicinal chemistry and materials science.
This guide summarizes available experimental data, details the methodologies for NMR analysis, and offers a comparison with related thiazole structures to aid researchers in their analytical endeavors.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and a representative derivative, alongside data for other relevant thiazole compounds for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Spectrometer Frequency (MHz) | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | DMSO-d₆ | 300 | H-5 | 8.55 | s |
| 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine hydrochloride | DMSO-d₆ | 300 | H-5 | 7.68 | s |
| Piperazine-H | 3.19-3.24 | m | |||
| Piperazine-H | 3.66-3.75 | m | |||
| NH₂⁺ | 9.57 | br s | |||
| 2-Bromo-4-methylthiazole | CDCl₃ | Not Specified | H-5 | 6.95 | s |
| CH₃ | 2.42 | s | |||
| 4-(4-Bromophenyl)thiazol-2-amine Derivative | Not Specified | Not Specified | H-5 | 6.9-7.80 | s |
Table 2: ¹³C NMR Spectroscopic Data for Related Thiazole Derivatives
| Compound | Solvent | Spectrometer Frequency (MHz) | Carbon | Chemical Shift (δ, ppm) |
| (Z)-N′-(3-Ethyl-4-Methylthiazol-2(3H)-Ylidene)-4-Methyl Benzenesulfonohydrazide | DMSO-d₆ | Not Specified | C2 | Not Specified |
| C4 | Not Specified | |||
| C5 | Not Specified | |||
| 2-(2-(2,4-dinitrophenyl)-hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole | Not Specified | Not Specified | C2 | Not Specified |
| C4 | 135.13 | |||
| C5 | 94.49 | |||
| CH₃ | 13.78 | |||
| Ethyl-CH₂ | 30.67 | |||
| Ethyl-CH₃ | 12.98 |
Experimental Protocols
The following protocols are representative of the methodologies used to acquire the NMR data presented in this guide.
General ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 300 MHz or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Data processing involves Fourier transformation of the free induction decay (FID) signal.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of TMS as an internal standard, if not already present in the solvent.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrumental Parameters (Example):
-
Spectrometer: Bruker Avance 400
-
Frequency: 400 MHz for ¹H, 100 MHz for ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Visualization of Synthetic Pathway
The synthesis of this compound is a key step in accessing its derivatives. The following diagram illustrates a common synthetic route.
Caption: Synthetic route to this compound.
Comparative Analysis and Interpretation
The ¹H NMR spectrum of this compound is characterized by a single singlet at a downfield chemical shift of 8.55 ppm in DMSO-d₆.[1] This significant downfield shift for the H-5 proton is attributed to the combined electron-withdrawing effects of the bromine atom at the 4-position and the trifluoromethyl group at the 2-position, which deshield the proton.
In comparison, the H-5 proton of 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine hydrochloride resonates at a more upfield position of 7.68 ppm.[1] The replacement of the bromine atom at the 2-position with a piperazine group, which is less electron-withdrawing, leads to increased shielding of the H-5 proton.
The ¹³C NMR data for related thiazole derivatives provide insight into the expected chemical shifts for the carbon atoms of the thiazole ring. The C4 and C5 carbons in substituted thiazoles typically appear in the range of 100-140 ppm. The chemical shift of C2 is generally more downfield due to its position between two heteroatoms. The presence of the highly electronegative trifluoromethyl group is expected to have a significant deshielding effect on the C2 carbon and also induce C-F coupling, which would be observable in the ¹³C NMR spectrum.
Alternative Analytical Techniques
While NMR spectroscopy is the primary tool for the structural elucidation of these compounds, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as C-F and C-Br stretching vibrations.
-
X-ray Crystallography: Offers definitive structural information, including bond lengths and angles, for crystalline derivatives.
A comprehensive analytical approach employing a combination of these techniques is recommended for the unambiguous characterization of novel this compound derivatives.
This guide serves as a foundational resource for researchers working with this compound and its derivatives. The provided data and protocols facilitate the interpretation of NMR spectra and highlight the structural effects on chemical shifts, thereby supporting the synthesis and characterization of new chemical entities in drug discovery and development.
References
A Comparative Guide to Mass Spectrometry Analysis of 4-Bromo-2-(trifluoromethyl)thiazole Reaction Products
For researchers, scientists, and drug development professionals, the synthesis and characterization of novel thiazole derivatives are of significant interest due to their prevalence in a wide range of biologically active compounds.[1][2] This guide provides a comparative analysis of the mass spectrometry data for potential reaction products of 4-Bromo-2-(trifluoromethyl)thiazole, a versatile building block in medicinal chemistry. We will explore hypothetical, yet common, reaction pathways and present the expected mass spectrometry data in a clear, comparative format. Detailed experimental protocols for a representative reaction and subsequent analysis are also provided.
Common Reaction Pathways and Products
This compound is amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities at the 4-position. The two most common and powerful methods for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][3]
Figure 1: Common Reaction Pathways
Caption: Common cross-coupling reactions for this compound.
Comparative Mass Spectrometry Data
The following table summarizes the expected quantitative mass spectrometry data for the starting material and two representative reaction products. The data is predicted based on the molecular formula and common fragmentation patterns of similar heterocyclic compounds.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Predicted Key Fragment Ions (m/z) |
| This compound | C₄HBrF₃NS | 232.02[4] | 232/234 (isotope pattern) | 153 ([M-Br]⁺), 126 ([M-Br-HCN]⁺) | |
| Product A: 4-Phenyl-2-(trifluoromethyl)thiazole (from Suzuki Coupling) | C₁₀H₆F₃NS | 229.22 | 230 | 202 ([M-HCN]⁺), 161 ([M-CF₃]⁺), 77 ([C₆H₅]⁺) | |
| Product B: 4-(Morpholin-4-yl)-2-(trifluoromethyl)thiazole (from Buchwald-Hartwig Amination) | C₈H₉F₃N₂OS | 238.23 | 239 | 182 ([M-C₂H₃O]⁺), 153 ([M-Morpholine]⁺), 86 ([Morpholine-H]⁺) |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mass Spectrometry Analysis Protocol
This protocol outlines a general procedure for the analysis of the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
Liquid Chromatograph (LC) system equipped with a C18 column.
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified reaction product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain a working solution of 1-10 µg/mL.
-
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Desolvation): 600 L/hr
-
Scan Range: m/z 50-500
-
-
Data Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the expected product. Analyze the mass spectrum to confirm the molecular weight and identify key fragment ions.
Workflow and Logical Relationships
Figure 2: Experimental Workflow
Caption: From synthesis to mass spectrometry analysis workflow.
This guide provides a foundational understanding of the mass spectrometry analysis of reaction products derived from this compound. Researchers can adapt the provided protocols and expected data for their specific synthetic targets and analytical instrumentation.
References
Reactivity Face-Off: 4-Iodo-2-(trifluoromethyl)thiazole vs. 4-Bromo-2-(trifluoromethyl)thiazole in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount to the successful and efficient synthesis of target molecules. In the realm of heterocyclic chemistry, 4-halo-2-(trifluoromethyl)thiazoles serve as versatile intermediates. This guide provides a detailed comparison of the reactivity of 4-iodo-2-(trifluoromethyl)thiazole and its bromo-analogue in key cross-coupling reactions, supported by available experimental data, to aid in the strategic design of synthetic routes.
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This fundamental difference often translates to milder reaction conditions, shorter reaction times, and higher yields when employing iodo-substituted substrates.
Executive Summary of Reactivity Comparison
| Reaction Type | 4-Iodo-2-(trifluoromethyl)thiazole | 4-Bromo-2-(trifluoromethyl)thiazole | General Reactivity Trend |
| Suzuki Coupling | Higher reactivity, often proceeds under milder conditions. | Lower reactivity, may require more forcing conditions (higher temperatures, stronger bases, or more active catalysts). | I > Br |
| Sonogashira Coupling | Generally provides higher yields and faster reaction rates. | Can be effective but may necessitate higher catalyst loading or elevated temperatures. | I > Br |
| Stille Coupling | Preferred substrate for higher efficiency and milder conditions. | Less reactive, potentially leading to lower yields or requiring longer reaction times. | I > Br |
| Metal-Halogen Exchange | Exchange is typically faster and occurs at lower temperatures. | Exchange is slower and may require lower temperatures to avoid side reactions. | I > Br |
In-Depth Reactivity Analysis and Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the halide plays a crucial role in the oxidative addition step, which is often rate-determining.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of the 4-halo-2-(trifluoromethyl)thiazole (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) is prepared in a suitable solvent (e.g., dioxane, toluene, DMF) and water. The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[1][2]
Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of modern organic synthesis. The reactivity of the halide is a key factor in the efficiency of this reaction.
General Experimental Protocol for Sonogashira Coupling:
To a solution of the 4-halo-2-(trifluoromethyl)thiazole (1.0 equiv.) and a terminal alkyne (1.1-1.2 equiv.) in a suitable solvent (e.g., THF, DMF, toluene) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).[3] The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion.[3][4] The reaction mixture is then quenched, extracted with an organic solvent, and the crude product is purified.[4]
Studies on similar heterocyclic systems have shown that aryl iodides consistently outperform aryl bromides in Sonogashira couplings, providing higher yields and requiring less stringent conditions.[5][6]
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. The choice of the halide significantly impacts the reaction's success.
General Experimental Protocol for Stille Coupling:
A mixture of the 4-halo-2-(trifluoromethyl)thiazole (1.0 equiv.), an organostannane reagent (1.1-1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) in a suitable anhydrous solvent (e.g., toluene, THF, DMF) is heated under an inert atmosphere.[7][8] In some cases, a ligand such as triphenylarsine or a copper(I) co-catalyst is added to facilitate the reaction.[9][10] Upon completion, the reaction is quenched, and the tin byproducts are removed during workup, often by treatment with a fluoride source. The desired product is then isolated and purified.[9]
The general reactivity trend for halides in the Stille reaction is I > Br > Cl, making 4-iodo-2-(trifluoromethyl)thiazole the more reactive and generally preferred substrate.[7]
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental transformation used to generate organometallic reagents. The rate of this exchange is highly dependent on the halogen.
General Experimental Protocol for Metal-Halogen Exchange:
To a solution of the 4-halo-2-(trifluoromethyl)thiazole in a dry, ethereal solvent (e.g., THF, diethyl ether) at low temperature (typically -78 °C to -100 °C) under an inert atmosphere, a solution of an organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi) is added dropwise.[11][12][13] The reaction is stirred for a short period before being quenched with an appropriate electrophile.
The rate of lithium-halogen exchange follows the order I > Br > Cl.[11] This means that the exchange with 4-iodo-2-(trifluoromethyl)thiazole will be significantly faster than with the bromo analogue, allowing for the reaction to be performed at a higher temperature or for a shorter duration.
Visualizing the Synthetic Workflow
To illustrate the logical flow of a typical cross-coupling reaction, a Graphviz diagram of the Suzuki-Miyaura catalytic cycle is provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
- 13. joss.tcnj.edu [joss.tcnj.edu]
A Comparative Analysis of the Biological Activity of 4-Bromo-2-(trifluoromethyl)thiazole and Its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents. The strategic placement of substituents on this heterocyclic ring can profoundly influence its biological activity. This guide provides a comparative overview of the potential biological activities of 4-Bromo-2-(trifluoromethyl)thiazole and its positional isomer, 5-Bromo-2-(trifluoromethyl)thiazole.
While direct comparative experimental data for these specific isomers is not extensively available in the public domain, this guide synthesizes information on the known biological activities of structurally related thiazole derivatives. By examining the impact of bromine and trifluoromethyl substitutions on the thiazole ring, we can extrapolate potential differences in their anticancer and antimicrobial profiles. The information presented herein is intended to guide future research and highlight the importance of positional isomerism in drug design.
Overview of Biological Activities
Thiazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom and a trifluoromethyl group is a common strategy to enhance the therapeutic potential of heterocyclic compounds. The bromine atom can increase lipophilicity and act as a hydrogen bond acceptor, while the trifluoromethyl group is known for its ability to improve metabolic stability and binding affinity.
The differential placement of these substituents in this compound and its positional isomer, 5-Bromo-2-(trifluoromethyl)thiazole, is anticipated to alter the electronic distribution and steric profile of the molecule, thereby influencing its interaction with biological targets.
Comparative Biological Activity Data (Hypothetical)
Due to the absence of direct comparative studies, the following table presents hypothetical biological activity data based on general trends observed for substituted thiazole derivatives. These values are for illustrative purposes and should be experimentally verified.
| Compound | Putative Biological Activity | Hypothetical IC₅₀ / MIC | Target Cancer Cell Line / Microbial Strain |
| This compound | Anticancer | 5 - 15 µM | MCF-7 (Breast Cancer) |
| Antimicrobial | 10 - 30 µg/mL | Staphylococcus aureus | |
| 5-Bromo-2-(trifluoromethyl)thiazole | Anticancer | 8 - 25 µM | MCF-7 (Breast Cancer) |
| Antimicrobial | 15 - 40 µg/mL | Staphylococcus aureus |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the biological activity of thiazole derivatives.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound and its isomer) are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Bacterial or fungal strains (e.g., Staphylococcus aureus) are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 × 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate a general experimental workflow for screening biological activity and a hypothetical signaling pathway that could be targeted by these thiazole derivatives.
Caption: General workflow for the synthesis and biological evaluation of thiazole derivatives.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially targeted by thiazole derivatives.
Spectroscopic comparison of 4-Bromo-2-(trifluoromethyl)thiazole starting material and product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the starting material, 4-Bromo-2-(trifluoromethyl)thiazole, and a representative product, 4-phenyl-2-(trifluoromethyl)thiazole, formed via a Suzuki coupling reaction. This document is intended to aid researchers in monitoring reaction progress, confirming product formation, and understanding the key spectroscopic changes that occur during this common C-C bond-forming reaction.
From Bromide to Biaryl: A Spectroscopic Transformation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool in synthetic chemistry for the formation of carbon-carbon bonds. In this example, the bromine atom at the 4-position of the thiazole ring is replaced with a phenyl group, leading to significant changes in the molecule's spectroscopic signature. These changes provide clear evidence of the successful transformation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting material and the product.
Table 1: ¹H NMR Data
| Compound | Structure | Chemical Shift (δ) | Multiplicity | Integration | Notes |
| This compound | ~8.55 ppm | Singlet | 1H | The singlet corresponds to the proton at the 5-position of the thiazole ring. The electron-withdrawing bromine atom and trifluoromethyl group shift this proton downfield. | |
| 4-phenyl-2-(trifluoromethyl)thiazole | ~7.8-8.0 ppm, ~7.4-7.6 ppm | Multiplet | 5H | A complex multiplet in the aromatic region corresponding to the protons of the newly introduced phenyl group. | |
| ~7.7 ppm | Singlet | 1H | The proton at the 5-position of the thiazole ring, which is now influenced by the phenyl group. |
Table 2: ¹³C NMR Data
| Compound | Key Chemical Shifts (δ) | Notes |
| This compound | ~115-125 ppm (q, C-CF₃), ~120-130 ppm (C-Br), ~140-150 ppm (C=N), ~125-135 ppm (C-H) | The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bearing the bromine will be significantly deshielded. |
| 4-phenyl-2-(trifluoromethyl)thiazole | ~115-125 ppm (q, C-CF₃), ~125-140 ppm (aromatic C-H and C-C), ~145-155 ppm (C=N), ~150-160 ppm (thiazole C-phenyl) | The appearance of multiple signals in the aromatic region (125-140 ppm) is a clear indicator of the phenyl group's presence. The thiazole carbon previously attached to bromine is now shifted due to the C-C bond formation. |
Table 3: ¹⁹F NMR Data
| Compound | Chemical Shift (δ) | Notes |
| This compound | ~ -60 to -70 ppm | The trifluoromethyl group on the thiazole ring will appear as a singlet in the typical region for CF₃ groups attached to an aromatic system. |
| 4-phenyl-2-(trifluoromethyl)thiazole | ~ -60 to -70 ppm | The chemical shift of the trifluoromethyl group is not expected to change significantly upon substitution at the 4-position of the thiazole ring. |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group |
| This compound | ~3100-3150, ~1500-1600, ~1100-1300, ~500-700 | C-H (aromatic), C=N and C=C (thiazole ring), C-F (trifluoromethyl), C-Br |
| 4-phenyl-2-(trifluoromethyl)thiazole | ~3050-3150, ~1500-1600, ~1100-1300, ~690-770 | C-H (aromatic), C=N and C=C (thiazole and phenyl rings), C-F (trifluoromethyl), C-H out-of-plane bending (phenyl) |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| This compound | ~231/233 (due to Br isotopes) | Loss of Br, loss of CF₃, fragmentation of the thiazole ring. |
| 4-phenyl-2-(trifluoromethyl)thiazole | ~229 | Loss of CF₃, fragmentation of the thiazole ring, fragmentation of the phenyl ring. |
Experimental Protocols
1. Suzuki Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
-
Procedure:
-
To a dry reaction flask, add this compound, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ may be used.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).
Visualizing the Workflow
The following diagram illustrates the experimental workflow from the starting material to the final product and its spectroscopic characterization.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
Conclusion
The spectroscopic techniques outlined in this guide provide a robust framework for monitoring the Suzuki coupling of this compound and confirming the identity of the resulting product, 4-phenyl-2-(trifluoromethyl)thiazole. The distinct changes in the NMR, IR, and mass spectra serve as reliable indicators of a successful reaction, enabling researchers to confidently proceed with their synthetic and drug discovery endeavors.
A Comparative Guide to Purity Validation of Synthesized 4-aryl-2-(trifluoromethyl)thiazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and biological activity.[1][2] Consequently, 4-aryl-2-(trifluoromethyl)thiazoles are a class of compounds with significant interest in drug discovery. However, the successful synthesis and subsequent biological evaluation of these molecules are critically dependent on rigorous purity validation. This guide provides a comparative overview of the analytical techniques used to assess the purity of 4-aryl-2-(trifluoromethyl)thiazoles, with a direct comparison to their non-fluorinated counterparts, 4-aryl-2-methylthiazoles. Understanding the nuances of purity determination for these two classes of compounds is essential for accurate structure-activity relationship (SAR) studies and the advancement of potential drug candidates.
Comparative Purity Analysis: Key Techniques and Considerations
The introduction of a trifluoromethyl group can influence the analytical behavior of a molecule. This section compares the most common and effective techniques for validating the purity of 4-aryl-2-(trifluoromethyl)thiazoles and 4-aryl-2-methylthiazoles.
| Analytical Technique | 4-aryl-2-(trifluoromethyl)thiazole | 4-aryl-2-methylthiazole (Alternative) | Key Comparison Points |
| High-Performance Liquid Chromatography (HPLC-UV) | Excellent for routine purity checks and quantification. The strong UV absorbance of the aromatic and thiazole rings allows for high sensitivity. Retention times may be longer due to increased lipophilicity from the -CF3 group. | Also highly effective for purity assessment. Retention times are typically shorter compared to the -CF3 analogue under identical reversed-phase conditions. | The primary difference lies in the retention time, which can be exploited for method development and separation of analogues. Purity is typically reported as a percentage of the total peak area. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides crucial structural confirmation and can be used for quantitative analysis (qNMR). Aromatic and thiazole proton signals are key markers. The absence of a methyl singlet at the 2-position is a distinguishing feature. | Also essential for structural verification. The key diagnostic signal is a singlet for the methyl protons at the 2-position of the thiazole ring, typically in the range of δ 2.5-2.8 ppm. | ¹H NMR is excellent for identifying the presence or absence of the methyl group, thus confirming the success of the trifluoromethylation or methylation step. Quantitative NMR can provide a direct measure of purity against a certified reference standard. |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy | A highly specific and powerful technique for fluorinated compounds. A single, sharp signal (typically a singlet) in the ¹⁹F NMR spectrum is a definitive indicator of the -CF3 group's presence and purity. The chemical shift is sensitive to the electronic environment. | Not applicable as there are no fluorine atoms in the molecule. | ¹⁹F NMR is a significant advantage for purity validation of the target compound, offering a clean spectral window with high sensitivity for the fluorine nucleus, making it an excellent tool for detecting fluorine-containing impurities. |
| Mass Spectrometry (MS) | Provides accurate molecular weight determination and fragmentation patterns that confirm the elemental composition, including the presence of the -CF3 group. High-resolution mass spectrometry (HRMS) is critical for unambiguous formula assignment. | Also used for molecular weight confirmation. The fragmentation pattern will differ due to the presence of a methyl group instead of a trifluoromethyl group. | The mass difference between the -CF3 and -CH3 analogues is a clear diagnostic tool. MS is particularly valuable for identifying and characterizing potential impurities and by-products from the synthesis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and thermally stable derivatives. The trifluoromethyl group can enhance volatility. | Also applicable if the compound is sufficiently volatile. | GC-MS can be a powerful tool for separating and identifying volatile impurities that may not be easily detected by HPLC. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed for optimal separation of the main compound from any impurities. A common mobile phase system is a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Gradient Program: Start with a higher percentage of solvent A and gradually increase the percentage of solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: The UV detector should be set to a wavelength where the compound exhibits maximum absorbance, typically determined by a UV scan (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase or a suitable solvent like acetonitrile or methanol.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a resonance signal that does not overlap with any signals from the analyte or impurities (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the respective molecular weights and masses.
¹⁹F NMR Spectroscopy Protocol
-
Instrumentation: An NMR spectrometer equipped with a fluorine probe.
-
Solvent: A deuterated solvent compatible with the sample.
-
Acquisition Parameters:
-
Proton decoupling is typically used to simplify the spectrum and produce sharp singlets for the -CF3 group.
-
A wider spectral width may be necessary compared to ¹H NMR due to the larger chemical shift range of ¹⁹F.
-
-
Data Analysis: The presence of a single, sharp peak confirms the presence of a single trifluoromethyl environment. The integration of this peak can be used for quantitative analysis against a fluorine-containing internal standard.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Instrumentation: An ESI-TOF, ESI-Orbitrap, or other high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the compound's ability to be ionized.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of the expected chemical formula. A mass accuracy of less than 5 ppm provides high confidence in the elemental composition. Fragmentation patterns can be analyzed to further confirm the structure.
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key workflows and relationships in the synthesis and purity validation of 4-aryl-2-(trifluoromethyl)thiazoles.
Caption: Synthesis and Purity Validation Workflow.
Caption: Key Purity Validation Differences.
References
Comparing the efficacy of different bases in Suzuki coupling of 4-Bromo-2-(trifluoromethyl)thiazole
A Comparative Guide to Base Efficacy in Suzuki Coupling of 4-Bromo-2-(trifluoromethyl)thiazole
For researchers engaged in the synthesis of novel chemical entities, particularly in the realm of drug discovery, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The strategic incorporation of a trifluoromethylthiazole moiety is of significant interest due to its potential to modulate the physicochemical and pharmacological properties of a molecule. The choice of base is a critical parameter that can profoundly influence the yield and efficiency of the Suzuki coupling of this compound with various boronic acids. This guide provides a comparative overview of different bases, supported by established methodologies for structurally related compounds, to assist in the optimization of this specific transformation.
The Role of the Base in the Catalytic Cycle
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex, which is formed after the oxidative addition of the palladium(0) catalyst to the aryl halide. The selection of an appropriate base is therefore paramount for a successful coupling reaction, especially with electron-deficient substrates like this compound.
Comparative Performance of Common Bases
| Base | Typical Performance Characteristics |
| K₃PO₄ (Potassium Phosphate) | Often provides high yields for electron-deficient aryl bromides. Its moderate basicity and good solubility in mixed aqueous-organic solvent systems make it a versatile choice.[1] |
| Cs₂CO₃ (Cesium Carbonate) | A strong base that is frequently successful when other bases fail, particularly with sterically hindered or electronically deactivated substrates.[1] |
| K₂CO₃ (Potassium Carbonate) | A commonly used and cost-effective base. It can be effective, but may require higher temperatures or longer reaction times for less reactive substrates.[2] |
| Na₂CO₃ (Sodium Carbonate) | Similar to potassium carbonate, it is a mild and economical choice. Its effectiveness is highly dependent on the specific substrates and catalyst system used.[2] |
| Organic Bases (e.g., Et₃N) | Generally less effective for Suzuki couplings of aryl bromides compared to inorganic bases, but can be useful in specific applications or with certain catalyst systems. |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki coupling of this compound, derived from established procedures for similar heterocyclic halides.[2][3] Optimization of the catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific arylboronic acids.
Protocol 1: Using Potassium Phosphate (K₃PO₄)
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered potassium phosphate (3.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Stir the mixture at a predetermined temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Cesium Carbonate (Cs₂CO₃)
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas three times.
-
Solvent and Catalyst Addition: Add a degassed aprotic polar solvent, such as 1,4-dioxane. Then, add the palladium catalyst (e.g., a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%).
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 90-110 °C) for the required time (typically 2-24 hours), monitoring by an appropriate method.
-
Work-up: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The residue is then purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the generalized experimental workflow and the logical relationship of key components in the Suzuki coupling reaction.
References
In vitro activity of thiazole derivatives synthesized from 4-Bromo-2-(trifluoromethyl)thiazole
A comprehensive analysis of the in vitro activity of recently synthesized thiazole derivatives bearing a trifluoromethyl group reveals their potential as promising candidates for anticancer therapies. This guide provides a comparative overview of the cytotoxic effects of these compounds against various cancer cell lines, supported by experimental data and detailed methodologies.
In Vitro Anticancer Activity of Trifluoromethyl-Thiazole Derivatives
Recent studies have focused on the synthesis and evaluation of thiazole derivatives containing a trifluoromethyl (-CF3) group, a moiety known to enhance the pharmacological properties of compounds.[1] The in vitro anticancer activity of two distinct series of such derivatives has been investigated, demonstrating their cytotoxic potential against a range of human cancer cell lines.
Thiazolo[4,5-d]pyrimidine Derivatives
A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity.[2] Among these, compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione) emerged as a particularly active agent.[2][4] The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines, with key findings summarized in the table below.
Table 1: In Vitro Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [2]
| Compound | Cancer Cell Line | IC50 (µM) |
| 2b | Ovarian Cancer (IGROV1) | - |
| 3b | Melanoma (C32) | 24.4 |
| Melanoma (A375) | 25.4 | |
| Breast Cancer (MCF-7) | >100 | |
| Prostate Cancer (DU145) | >100 |
IC50: The half maximal inhibitory concentration. A lower value indicates higher potency. Note: For compound 2b, the original data was presented as a growth percentage of -5.14% at a 10^-5 M concentration, indicating cell death rather than just growth inhibition.[2]
Thiazole-5-Carboxamide Derivatives
Another study explored the anticancer potential of novel 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives.[3] These compounds were tested for their activity against lung, liver, and intestine cancer cell lines. The most significant activity was observed with a derivative featuring a 4-chloro-2-methylphenyl amido substitution and a 2-chlorophenyl group at the 2-position of the thiazole ring.[3]
Table 2: In Vitro Anticancer Activity of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives [3]
| Compound | Cancer Cell Line | Activity (%) |
| 7a (N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide) | Lung (A-549) | Moderate |
| Liver (Bel7402) | Moderate | |
| Intestine (HCT-8) | Moderate | |
| Derivative with 4-chloro-2-methylphenyl amido and 2-chlorophenyl substitution | Not Specified | 48 |
Activity (%): Represents the percentage of growth inhibition or cell death at a given concentration. Higher values indicate greater activity.
Experimental Protocols
The evaluation of the in vitro anticancer activity of these thiazole derivatives involved standardized and well-defined experimental protocols.
Synthesis of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
The synthetic route for these compounds began with the preparation of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides.[2] These intermediates were then reacted with trifluoroacetic anhydride, leading to the formation of the pyrimidine ring fused to the thiazole core.[2] The resulting 7-oxo derivatives were further chlorinated to yield the 7-chloro analogs.[2]
In Vitro Cytotoxicity Assay for Thiazolo[4,5-d]pyrimidine Derivatives
The antiproliferative activity of the synthesized compounds was determined using a sulforhodamine B (SRB) assay.[2] Human tumor cell lines were cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. The cells were seeded in 96-well plates and exposed to the test compounds at various concentrations for 48 hours. Following incubation, the cells were fixed, stained with SRB, and the absorbance was measured to determine cell viability.[2]
Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives
The synthesis of these derivatives commenced with the reaction of appropriate starting materials to form the ethyl 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylate intermediate.[3] This ester was then hydrolyzed to the corresponding carboxylic acid, which was subsequently coupled with various anilines to produce the final carboxamide derivatives.[3]
In Vitro Anticancer Screening for Thiazole-5-carboxamide Derivatives
The anticancer activity of the thiazole-5-carboxamide derivatives was evaluated against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines.[3] The specific assay method for determining the percentage of activity was not detailed in the provided information.
Visualizing the Synthesis and Evaluation Process
To better understand the workflow from synthesis to biological evaluation, the following diagrams illustrate the key steps involved in the research of these novel thiazole derivatives.
Caption: Synthetic and evaluation workflow for thiazolo[4,5-d]pyrimidine derivatives.
Caption: Synthetic and evaluation workflow for thiazole-5-carboxamide derivatives.
References
Safety Operating Guide
Navigating the Safe Handling of 4-Bromo-2-(trifluoromethyl)thiazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 4-Bromo-2-(trifluoromethyl)thiazole are paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety protocols, operational plans for handling, and detailed disposal procedures to foster a secure and efficient laboratory environment.
This halogenated and trifluoromethylated thiazole derivative presents a unique combination of chemical hazards that demand rigorous adherence to safety protocols. The following information is designed to be a preferred resource, building a foundation of trust through value-added safety and handling information beyond the product itself.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling in a controlled laboratory setting. Based on available safety data, the primary hazards associated with this compound are summarized below. Adherence to these guidelines is critical to mitigate risks of exposure and injury.
Hazard Identification and Classification:
| Hazard Category | GHS Hazard Code | Description |
| Flammable Liquids | H225 | Highly flammable liquid and vapor. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
GHS Pictograms: GHS02 (Flammable), GHS07 (Harmful)[2] Signal Word:Danger [2]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure minimal exposure. The following table outlines the required protective gear for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are rated for protection against halogenated organic compounds. Always inspect gloves for tears or degradation before use and replace them immediately if compromised. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are required at all times. A full-face shield must be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |
| Body | Flame-retardant lab coat | A flame-retardant lab coat is essential due to the flammable nature of the compound. Ensure the lab coat is fully buttoned. |
| Respiratory | Chemical fume hood | All handling of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors. |
Experimental Protocol: Safe Handling and Use
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
- All manipulations involving this compound must be performed within a certified chemical fume hood.
- Clear the fume hood of any unnecessary equipment or chemicals to minimize the risk of accidental reactions.
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as specified in the table above before entering the designated work area.
- Ensure your gloves are compatible with halogenated organic compounds and check for any signs of damage.
3. Handling the Compound:
- Keep the container of this compound tightly closed when not in use.
- Use only spark-proof tools and equipment to prevent ignition of flammable vapors.
- Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately follow the first aid procedures outlined below.
- Do not eat, drink, or smoke in the laboratory.
4. First Aid Measures:
- If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
- In case of skin contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
- If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Management and Disposal Plan
Proper management of spills and waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated and trifluoromethylated organic compound, this compound requires specific disposal procedures.
1. Spill Cleanup:
- In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.
- Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
- For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
2. Waste Disposal:
- All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated "Halogenated Organic Waste" container.
- Do not mix halogenated waste with non-halogenated organic waste.
- The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste: this compound".
- Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
